molecular formula C8H8FNO5S B1422536 (4-Methoxy-3-nitrophenyl)methanesulfonyl fluoride CAS No. 1251924-42-1

(4-Methoxy-3-nitrophenyl)methanesulfonyl fluoride

Cat. No.: B1422536
CAS No.: 1251924-42-1
M. Wt: 249.22 g/mol
InChI Key: VNLNWBAJFFMVEM-UHFFFAOYSA-N
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Description

(4-Methoxy-3-nitrophenyl)methanesulfonyl fluoride is a useful research compound. Its molecular formula is C8H8FNO5S and its molecular weight is 249.22 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(4-methoxy-3-nitrophenyl)methanesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO5S/c1-15-8-3-2-6(5-16(9,13)14)4-7(8)10(11)12/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNLNWBAJFFMVEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CS(=O)(=O)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: (4-Methoxy-3-nitrophenyl)methanesulfonyl fluoride (CAS 1251924-42-1) in SuFEx Chemistry and Chemoproteomics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolutionized the development of covalent probes and advanced materials. Within this paradigm, (4-Methoxy-3-nitrophenyl)methanesulfonyl fluoride (CAS 1251924-42-1) emerges as a highly specialized, "dormant" electrophile. Unlike hyper-reactive sulfonyl chlorides, this methanesulfonyl fluoride derivative remains stable in aqueous physiological conditions, only reacting when triggered by specific catalytic microenvironments or complementary bases.

This guide provides an in-depth mechanistic analysis and validated experimental workflows for utilizing CAS 1251924-42-1 in target-directed covalent probing and small-molecule synthesis.

Molecular Architecture and Physicochemical Profile

The unique reactivity of CAS 1251924-42-1 is dictated by its structural topology. The molecule features a methanesulfonyl fluoride warhead (-CH₂SO₂F) insulated from the aromatic ring by a methylene spacer. This aliphatic nature fundamentally alters its reaction trajectory compared to standard arylsulfonyl fluorides.

Furthermore, the phenyl ring is modified with a "push-pull" electronic system: an electron-donating 4-methoxy group and a strongly electron-withdrawing 3-nitro group. While the methylene spacer prevents direct resonance communication with the S(VI) center, the strong inductive effects of the nitro-aromatic system increase the acidity of the benzylic protons, offering secondary avenues for functionalization or photocleavage in complex biological assays.

Quantitative Data: Physicochemical Properties
PropertyValueAnalytical Significance
CAS Registry Number 1251924-42-1Unique identifier for procurement and database cross-referencing.
Molecular Formula C₈H₈FNO₅SDetermines isotopic distribution in MS analysis.
Molecular Weight 249.21 g/mol Baseline for stoichiometric calculations.
Monoisotopic Mass 249.0107 DaTarget mass for high-resolution mass spectrometry (HRMS).
Covalent Adduct Mass Shift +229.0045 DaExpected mass addition on target nucleophile (loss of HF: -20.006 Da).
Predicted State SolidRequires dissolution in aprotic polar solvents (e.g., DMSO, MeCN).

Mechanistic Paradigms: The Sₙ2-Type SuFEx Trajectory

A common misconception in organosulfur chemistry is that all sulfonyl halides react via a sulfene intermediate (R-CH=SO₂) under basic conditions. However, recent computational and kinetic studies have demonstrated that the SuFEx reaction of methanesulfonyl fluorides with primary amines proceeds predominantly via an Sₙ2-type transition state [1].

The S–F bond is exceptionally stable (bond dissociation energy ~90 kcal/mol). To overcome the kinetic barrier, a complementary base (such as DBU or BEMP) is required. The base does not simply deprotonate the nucleophile; it forms a hydrogen-bonded termolecular complex that significantly increases the nucleophilicity of the incoming amine, driving the Sₙ2 attack on the S(VI) center while simultaneously assisting in the expulsion of the fluoride leaving group [2].

SuFEx_Mechanism A 1. Dormant State CAS 1251924-42-1 B 2. Base Activation (DBU/Amine Complex) A->B Base Addition C 3. Sₙ2-Type Attack Nucleophilic Trajectory B->C H-Bonding D 4. Transition State (S-F Bond Cleavage) C->D Nucleophilic Entry E 5. Stable Linkage Sulfonamide Formation D->E HF Elimination

Fig 1: Base-catalyzed Sₙ2-type SuFEx mechanism for methanesulfonyl fluorides.

Chemoproteomic Applications: Agnostic Covalent Probing

In chemical biology, sulfonyl fluorides are prized for their "context-dependent" reactivity. As demonstrated in agnostic screens for human neutrophil elastase inhibitors, sulfonyl fluorides remain entirely unreactive toward denatured proteins or free amino acids in buffer [3].

CAS 1251924-42-1 acts as a "sleeping beauty" probe. It diffuses harmlessly through the proteome until it encounters a specific protein microenvironment—typically an enzyme active site or a binding pocket with a precisely aligned nucleophile (Ser, Tyr, Lys, or His) and a proximal proton acceptor. This spatial arrangement mimics the termolecular activation seen in small-molecule SuFEx, triggering the S-F exchange and resulting in a permanent, site-specific covalent linkage [4].

Covalent_Workflow Step1 Probe Incubation Live Cells or Lysate + Probe Step2 Microenvironment Activation (Target Protein Pocket) Step1->Step2 Binding Step3 Covalent Adduct Formation (S-F Exchange) Step2->Step3 Proximity Effect Step4 Tryptic Digest & LC-MS/MS (Peptide Mapping) Step3->Step4 Denaturation Step5 Target Validation (+229.00 Da Mass Shift) Step4->Step5 Data Analysis

Fig 2: Workflow for target-directed covalent probing using SuFEx chemistry.

Validated Experimental Methodologies

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems . Every step includes a measurable output (e.g., specific mass shifts) to confirm causality and experimental success.

Protocol 4.1: Base-Catalyzed SuFEx Coupling (Small Molecule)

Objective: Synthesize a sulfonamide derivative using CAS 1251924-42-1 and a primary amine.

Causality Rationale: The use of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is non-negotiable for primary amines. DBU acts as the complementary base that lowers the Sₙ2 activation barrier. Without it, the reaction will stall due to the high stability of the S-F bond.

  • Preparation: Dissolve 0.1 mmol of CAS 1251924-42-1 in 1.0 mL of anhydrous Acetonitrile (MeCN) in a 5 mL glass vial equipped with a magnetic stir bar.

  • Nucleophile Addition: Add 0.12 mmol (1.2 eq) of the target primary amine.

  • Catalytic Activation: Dropwise, add 0.02 mmol (0.2 eq) of DBU. Note: A slight exotherm may occur as the termolecular complex forms.

  • Reaction: Stir at room temperature for 4–6 hours.

  • Self-Validation (LC-MS): Withdraw a 5 µL aliquot, dilute in 100 µL MeCN, and inject into the LC-MS.

    • Success Criterion: Disappearance of the m/z 249.01 peak and appearance of the product mass

      
      .
      
  • Workup: Quench with 1M HCl (to neutralize DBU), extract with Ethyl Acetate (3 x 5 mL), wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol 4.2: In Vitro Protein Labeling and LC-MS/MS Validation

Objective: Identify the specific amino acid residue covalently modified by the probe.

Causality Rationale: The reaction is conducted at physiological pH (7.4) without external bases. The probe relies entirely on the tertiary structure of the target protein to provide the catalytic microenvironment. If the protein is denatured prior to incubation, no labeling will occur, proving the interaction is target-specific and not driven by innate chemical hyper-reactivity.

  • Probe Stock: Prepare a 10 mM stock of CAS 1251924-42-1 in LC-MS grade DMSO.

  • Incubation: Dilute the target recombinant protein to 10 µM in 50 mM HEPES buffer (pH 7.4, 150 mM NaCl). Add the probe to a final concentration of 50 µM (0.5% final DMSO concentration).

  • Reaction: Incubate at 37°C for 2 hours with gentle agitation.

  • Quenching & Denaturation: Add urea to a final concentration of 8M and DTT (10 mM) to denature the protein and reduce disulfide bonds (incubate 30 min at 55°C). Alkylate with iodoacetamide (20 mM, 30 min in the dark).

  • Digestion: Dilute the urea concentration to <1M with 50 mM Ammonium Bicarbonate. Add sequencing-grade Trypsin (1:50 enzyme-to-protein ratio) and incubate overnight at 37°C.

  • Self-Validation (LC-MS/MS): Desalt the peptides using C18 ZipTips and analyze via nanoLC-MS/MS.

    • Success Criterion: Utilize proteomics search engines (e.g., MaxQuant or Proteome Discoverer) with a custom variable modification of +229.0045 Da on Ser, Tyr, Lys, or His residues. The localization probability of the modification must exceed 95% on the specific active-site residue.

References

  • Complementary Base Lowers the Barrier in SuFEx Click Chemistry for Primary Amine Nucleophiles ACS Omega (2020)[Link]

  • Sulfur fluoride exchange (SuFEx) click chemistry Nature Reviews Methods Primers (2023)[Link]

  • SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase Proceedings of the National Academy of Sciences (PNAS) (2019)[Link]

  • The Emerging Applications of Sulfur(VI) Fluorides in Catalysis ACS Catalysis (2021)[Link]

The Renaissance of Serine Protease Inhibition: A Technical Guide to SuFEx-Enabled Sulfonyl Fluorides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, phenylmethylsulfonyl fluoride (PMSF) served as a blunt instrument in biochemistry—a non-specific, hydrolytically unstable reagent used primarily to halt degradation in cell lysates. This guide details the paradigm shift driven by Sulfur-Fluoride Exchange (SuFEx) chemistry.[1][2][3] We explore how novel sulfonyl fluoride (SF) motifs have evolved from simple reagents into precision Targeted Covalent Inhibitors (TCIs) and Activity-Based Probes (ABPs) . By exploiting the unique "Sleeping Beauty" reactivity profile—where the S(VI)-F bond remains inert in biological fluids until activated by a specific protein pocket—researchers can now target serine proteases with unprecedented selectivity.

The Mechanistic Paradigm: From "Always On" to "Sleeping Beauty"

The core innovation in modern sulfonyl fluoride design lies in tuning the electrophilicity of the sulfur center. Unlike sulfonyl chlorides, which react indiscriminately with nucleophiles and hydrolyze rapidly in water, sulfonyl fluorides possess a unique stability-reactivity profile.[1]

The Reaction Mechanism

The inhibition of serine proteases by sulfonyl fluorides proceeds via a nucleophilic substitution at the hexavalent sulfur center.

  • Recognition: The inhibitor binds to the protease active site (S1 pocket).

  • Activation: The specific electrostatic environment (often the oxyanion hole) polarizes the S-F bond.

  • Nucleophilic Attack: The catalytic serine hydroxyl (activated by the His-Asp dyad) attacks the sulfur atom.

  • Fluoride Release: Fluoride acts as a leaving group.

  • Covalent Adduct: A stable sulfonyl-enzyme ester bond is formed, irreversibly inhibiting the enzyme.

Diagram: Mechanism of Inhibition

The following diagram illustrates the transition from the Michaelis complex to the covalent adduct.

SerineProteaseInhibition Enzyme Serine Protease (Active Site) Complex Michaelis Complex (Non-covalent) Enzyme->Complex Binding Inhibitor Sulfonyl Fluoride (R-SO2-F) Inhibitor->Complex TS Transition State (Penta-coordinate Sulfur) Complex->TS Ser-OH Attack (His-assisted) Adduct Sulfonyl-Enzyme (Covalent Inhibition) TS->Adduct Bond Formation Fluoride Fluoride Ion (F-) TS->Fluoride Leaving Group

Figure 1: Mechanism of serine protease inactivation by sulfonyl fluorides.[4] The catalytic serine attacks the sulfur center, displacing fluoride to form a stable covalent bond.

Chemical Biology & Drug Discovery Applications[1][2][5][6][7][8][9][10][11]

Activity-Based Protein Profiling (ABPP)

Novel sulfonyl fluorides are premier warheads for ABPP. By attaching a "click" handle (alkyne or azide) or a fluorophore to the SF scaffold, researchers can profile the functional state of serine proteases in complex proteomes.

Key Advantage: Unlike fluorophosphonates (FP), which are hyper-reactive, SF probes can be tuned to target specific sub-families of proteases (e.g., elastases vs. trypsins) based on the R-group structure.

Targeted Covalent Inhibitors (TCIs)

The "Sleeping Beauty" phenomenon, described by Sharpless and colleagues, refers to SF compounds that are metabolically stable (resisting hydrolysis in plasma) but react rapidly within the specific context of a target protein's active site.

Case Study: Human Neutrophil Elastase (hNE)

  • Challenge: hNE is a driver of inflammatory diseases (COPD, cystic fibrosis).

  • Solution: Aromatic disulfonyl fluorides were found to selectively inhibit hNE.[2][5]

  • Mechanism: The enzyme "selects" the inhibitor. The active site geometry forces the S-F bond into proximity with the catalytic Ser195, overcoming the high activation energy barrier that prevents reaction with water or other proteins.

Comparative Analysis of Reagents
FeaturePMSF (Traditional)SuFEx Probes (Novel)Fluorophosphonates (FP)
Warhead Sulfonyl FluorideAryl/Alkyl Sulfonyl FluorideFluorophosphonate
Reactivity Low-ModerateTunable (Low to High)Very High (Promiscuous)
Selectivity Poor (Broad spectrum)High (Ligand-directed)Low (Class-wide)
Aqueous Stability Low (t1/2 ~1h at pH 7.5)High (t1/2 > 24h)Moderate
Primary Use Lysate preservationDrug discovery, ABPPGlobal profiling

Experimental Protocols

Protocol: Palladium-Catalyzed Synthesis of Aryl Sulfonyl Fluorides

A robust method for generating novel SF libraries from aryl bromides.

Reagents:

  • Aryl Bromide substrate (1.0 equiv)

  • DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct) (0.6 equiv)

  • PdCl₂(AmPhos)₂ (5 mol%)[6]

  • Triethylamine (3.0 equiv)

  • NFSI (N-Fluorobenzenesulfonimide) (1.5 equiv)

  • Isopropanol (0.2 M)[6]

Workflow:

  • Sulfinylation: Charge a reaction vial with Aryl Bromide, DABSO, Pd catalyst, and Et₃N in isopropanol.

  • Incubation: Heat to 75°C for 16 hours under inert atmosphere (N₂).

  • Fluorination: Cool to room temperature. Add NFSI directly to the reaction mixture. Stir for 3 hours.

  • Workup: Dilute with Ethyl Acetate, wash with water and brine. Dry over MgSO₄.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Validation Point: Confirm S-F bond formation via ¹⁹F NMR (typically δ +60 to +70 ppm relative to CFCl₃).

Protocol: Gel-Based ABPP for Serine Proteases

Method for visualizing active serine proteases in cell lysates.

Materials:

  • Cell Lysate (1-2 mg/mL protein)

  • SF-Alkyne Probe (e.g., 10 mM stock in DMSO)

  • Click Chemistry Reagents: TAMRA-Azide, TCEP, TBTA, CuSO₄

  • SDS-PAGE reagents[7][8]

Step-by-Step:

  • Labeling: Aliquot 50 µL of lysate (50 µg protein). Add SF-Alkyne Probe (final conc. 1-10 µM).

  • Incubation: Incubate at 37°C for 1 hour. Note: Time may vary based on probe reactivity.

  • Click Reaction: Add the following sequentially:

    • 1 µL TAMRA-Azide (100 µM final)

    • 1 µL TCEP (1 mM final)

    • 1 µL TBTA (100 µM final)

    • 1 µL CuSO₄ (1 mM final)

  • Click Incubation: Vortex and incubate at Room Temp for 1 hour in the dark.

  • Quenching: Add 4x SDS Loading Buffer and boil for 5 min at 95°C.

  • Visualization: Resolve on SDS-PAGE. Scan gel on a fluorescence scanner (e.g., ChemiDoc, Typhoon) at appropriate excitation/emission (e.g., 532/580 nm).

Visualization of ABPP Workflow

The following diagram outlines the logical flow of an Activity-Based Protein Profiling experiment using SuFEx probes.

ABPP_Workflow Lysate Complex Proteome (Cell Lysate) Probe SuFEx Probe Addition (Warhead + Alkyne) Lysate->Probe Labeling Covalent Labeling (Active Serine Proteases Only) Probe->Labeling 37°C, 1 hr Click CuAAC Click Reaction (+ Fluorophore-Azide) Labeling->Click Add Click Reagents Analysis SDS-PAGE & Fluorescence (Visualization) Click->Analysis Gel Scanning MS Streptavidin Enrichment & MS (Identification) Click->MS If Biotin-Azide used

Figure 2: Workflow for Activity-Based Protein Profiling (ABPP) using sulfonyl fluoride probes. The process distinguishes active enzymes from zymogens or inhibitor-bound forms.

References

  • Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Dong, J., Sharpless, K. B., et al. (2014).[2] Angewandte Chemie International Edition. [Link]

  • "Sleeping Beauty" Phenomenon: SuFEx-Enabled Discovery of Selective Covalent Inhibitors of Human Neutrophil Elastase. Zheng, Q., Wolan, D. W., Sharpless, K. B., et al.[5] (2019).[2][9] PNAS. [Link]

  • Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. Zhao, Q., et al. (2017). Journal of the American Chemical Society. [Link][10]

  • One-Pot Palladium-Catalyzed Synthesis of Sulfonyl Fluorides from Aryl Bromides. Lien, T. L., et al. (2016).[9] Nature Communications. [Link]

  • Activity-Based Protein Profiling: A Graphical Review. Deng, X., et al. (2022).[8] Pharmacological Research. [Link]

Sources

Synthesis pathways for (4-Methoxy-3-nitrophenyl)methanesulfonyl fluoride

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of (4-Methoxy-3-nitrophenyl)methanesulfonyl Fluoride

Authored by: Gemini, Senior Application Scientist

Abstract

(4-Methoxy-3-nitrophenyl)methanesulfonyl fluoride is a specialized organic compound with potential applications as a chemical probe and a building block in the synthesis of complex pharmaceutical agents. Its structure combines a substituted aromatic ring with a reactive methanesulfonyl fluoride moiety, making it a valuable tool in drug discovery, particularly in the context of covalent inhibitors and Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[1][2] This guide provides a comprehensive overview of a robust and logical synthetic pathway to this target molecule, designed for researchers and professionals in organic synthesis and drug development. We will delve into the strategic rationale, detailed experimental protocols, and the underlying chemical principles that govern each transformation.

Retrosynthetic Analysis and Strategic Overview

The design of a viable synthesis for (4-Methoxy-3-nitrophenyl)methanesulfonyl fluoride hinges on the strategic introduction of the nitro group and the methanesulfonyl fluoride moiety onto the 4-methoxybenzyl scaffold. A logical retrosynthetic analysis suggests disconnecting the sulfonyl fluoride at the S-F and C-S bonds.

The most common and reliable method for creating a sulfonyl fluoride is through the halogen exchange of a corresponding sulfonyl chloride.[3] The sulfonyl chloride itself can be accessed from several precursors, most notably from the corresponding sulfonic acid or its salt, or via the oxidative chlorination of a thiol.[1][4][5]

Considering the starting materials, 4-methoxybenzyl chloride is an inexpensive and readily available precursor.[6][7] Its electronic properties—an activating methoxy group and a deactivating chloromethyl group—allow for regioselective nitration at the C3 position, ortho to the methoxy group. This forms the key intermediate, (4-methoxy-3-nitrophenyl)methyl chloride. From this intermediate, two primary pathways emerge for the introduction and elaboration of the sulfur functionality.

Diagram: Retrosynthetic Pathways```dot

G Target (4-Methoxy-3-nitrophenyl)methanesulfonyl fluoride SC (4-Methoxy-3-nitrophenyl)methanesulfonyl chloride Target->SC Halogen Exchange (Fluorination) Sulfonate Sodium (4-methoxy-3-nitrophenyl)methanesulfonate SC->Sulfonate Chlorination (e.g., Cyanuric Chloride) Thiol (4-Methoxy-3-nitrophenyl)methanethiol SC->Thiol Oxidative Chlorination (e.g., H₂O₂/SOCl₂) BC (4-Methoxy-3-nitrophenyl)methyl chloride SM 4-Methoxybenzyl chloride BC->SM Electrophilic Nitration Sulfonate->BC Sulfite Alkylation (Na₂SO₃) Thiol->BC Thiolation (e.g., Thiourea)

Caption: The proposed three-stage synthetic workflow for producing the target sulfonyl fluoride.

Detailed Experimental Protocols and Mechanistic Insights

Stage 1: Regioselective Nitration of 4-Methoxybenzyl Chloride

Objective: To introduce a nitro group at the C3 position of the aromatic ring.

Causality: The potent ortho-, para-directing methoxy group overrides the weak deactivating effect of the chloromethyl group, directing the incoming electrophile (the nitronium ion, NO₂⁺) primarily to the positions ortho to the methoxy substituent. Steric hindrance from the adjacent chloromethyl group disfavors substitution at the C5 position, leading to high regioselectivity for the desired C3-nitrated product.

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid (3 equivalents) to 0-5 °C in an ice-salt bath.

  • Nitrating Mixture Preparation: Slowly add fuming nitric acid (1.2 equivalents) to the cooled sulfuric acid via the dropping funnel, ensuring the temperature does not exceed 10 °C.

  • Substrate Addition: Dissolve 4-methoxybenzyl chloride (1 equivalent) in a minimal amount of a co-solvent like dichloromethane. [6][7]Add this solution dropwise to the stirred nitrating mixture, maintaining the reaction temperature between 0 and 5 °C.

  • Reaction Monitoring: Stir the mixture at 0-5 °C for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture onto crushed ice. The crude product will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol. The crude (4-methoxy-3-nitrophenyl)methyl chloride can be purified further by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Safety Note: Handle concentrated acids and nitrating mixtures with extreme caution in a well-ventilated fume hood. 4-Methoxybenzyl chloride is a lachrymator and skin irritant. [8]

Stage 2: Synthesis of Sodium (4-methoxy-3-nitrophenyl)methanesulfonate

Objective: To displace the benzylic chloride with a sulfite group, forming a stable and easily handled sulfonate salt.

Causality: This reaction, a variation of the Strecker sulfite alkylation, is a nucleophilic substitution (Sₙ2) where the sulfite anion attacks the electrophilic benzylic carbon, displacing the chloride leaving group. The resulting sulfonate salt is typically crystalline and precipitates from the reaction mixture, facilitating easy isolation.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve sodium sulfite (1.5 equivalents) in a mixture of water and ethanol (e.g., 1:1 v/v).

  • Substrate Addition: Add the (4-methoxy-3-nitrophenyl)methyl chloride (1 equivalent) from Stage 1 to the sulfite solution.

  • Reaction Conditions: Heat the mixture to reflux with vigorous stirring for 4-6 hours. The product will begin to precipitate as a pale yellow solid.

  • Isolation: Cool the reaction mixture to room temperature and then further in an ice bath. Collect the precipitated sodium sulfonate salt by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol and then diethyl ether to remove any unreacted starting material and impurities. Dry the product under vacuum. The salt is typically used in the next step without further purification.

Stage 3: One-Pot Conversion of Sulfonate to Sulfonyl Fluoride

Objective: To efficiently convert the stable sulfonate salt into the target sulfonyl fluoride in a single reaction vessel.

Causality: This stage employs a modern and efficient one-pot, two-step procedure. [1][9]First, the sulfonate is converted to the more reactive sulfonyl chloride intermediate using cyanuric chloride as a chlorinating agent, a safer alternative to reagents like thionyl chloride or phosphorus pentachloride. A phase-transfer catalyst like tetrabutylammonium bromide (TBAB) is often used to facilitate this step. [1]Second, a fluorine source, potassium bifluoride (KHF₂), is added directly to the reaction mixture. KHF₂ is an excellent nucleophilic fluorinating agent for converting sulfonyl chlorides to sulfonyl fluorides and is less prone to causing hydrolysis of the product compared to simple alkali fluorides like KF. [2] Experimental Protocol:

  • Chlorination:

    • To a stirred suspension of sodium (4-methoxy-3-nitrophenyl)methanesulfonate (1 equivalent) in anhydrous acetonitrile, add cyanuric chloride (1.2 equivalents) and a catalytic amount of TBAB (5 mol%).

    • Heat the reaction mixture to 60 °C for 2-3 hours. The formation of the sulfonyl chloride intermediate can be monitored by TLC or LC-MS if desired.

  • Fluorination:

    • Cool the reaction mixture slightly and add potassium bifluoride (KHF₂, 2.5 equivalents) in one portion.

    • Continue heating at 60-70 °C for an additional 3-5 hours until the conversion of the sulfonyl chloride to the sulfonyl fluoride is complete.

  • Work-up:

    • Cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in an organic solvent such as ethyl acetate and wash with water, followed by brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure (4-Methoxy-3-nitrophenyl)methanesulfonyl fluoride.

Summary of Reaction Parameters

StageKey ReagentsSolventTemperature (°C)Typical Time (h)
1. Nitration HNO₃, H₂SO₄H₂SO₄ / DCM0 - 51 - 2
2. Sulfonation Na₂SO₃H₂O / EthanolReflux (~80)4 - 6
3. Chlorination Cyanuric Chloride, TBABAcetonitrile602 - 3
4. Fluorination KHF₂Acetonitrile60 - 703 - 5

Concluding Remarks

The synthetic pathway detailed in this guide offers a logical, efficient, and scalable approach to (4-Methoxy-3-nitrophenyl)methanesulfonyl fluoride. By utilizing readily available starting materials and leveraging modern one-pot methodologies, this protocol provides a reliable blueprint for researchers. The key strategic decisions—regioselective nitration followed by a robust sulfonate-to-sulfonyl fluoride conversion—ensure high yields and purity. This technical guide serves as a foundational resource, empowering scientists in drug development and chemical biology to access this valuable molecular entity for their research endeavors.

References

A complete list of sources cited in this document is provided below for verification and further reading.

  • Chelagha, A., Louvel, D., Taponard, A., Berthelon, R., & Tlili, A. (2021). Synthetic Routes to Arylsulfonyl Fluorides. MDPI. [Link]

  • Zheng, Q., & Meng, G. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Beilstein Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of sulfonyl chlorides by oxidation. organic-chemistry.org. [Link]

  • Ball, N. D., et al. (2023). Facile synthesis of sulfonyl fluorides from sulfonic acids. Royal Society of Chemistry. [Link]

  • Prakash, G. K. S., Mathew, T., Panja, C., & Olah, G. A. (2007). Chlorotrimethylsilane−Nitrate Salts as Oxidants: Direct Oxidative Conversion of Thiols and Disulfides to Sulfonyl Chlorides. The Journal of Organic Chemistry. [Link]

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis of sulfonyl halides. ResearchGate. [Link]

  • Qin, H.-L., et al. (2020). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. RSC Advances. [Link]

  • Ball, N. D., et al. (2022). Facile synthesis of sulfonyl fluorides from sulfonic acids. RSC Publishing. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl fluoride synthesis by fluorination. organic-chemistry.org. [Link]

  • Bare, G. A. L. (2023). Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone. Journal of Organic Chemistry. [Link]

  • Ball, N. D., et al. (2022). Facile synthesis of sulfonyl fluorides from sulfonic acids. RSC Publishing. [Link]

  • Organic Syntheses. (n.d.). Procedure for purification. orgsyn.org. [Link]

  • PrepChem. (n.d.). Synthesis of C. 4-Methoxy-3-nitrophenol. prepchem.com. [Link]

  • PubChemLite. (n.d.). (4-methoxy-3-nitrophenyl)methanesulfonyl fluoride (C8H8FNO5S). pubchemlite.com. [Link]

  • Butcher, R. J., et al. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. MDPI. [Link]

  • Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. orgsyn.org. [Link]

  • Google Patents. (n.d.). WO2025109026A1 - Process for the preparation of 4-fluoro-3-methoxyaniline.
  • Gsell, S., et al. (n.d.). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. PMC. [Link]

  • Google Patents. (n.d.). US4318866A - Chlorination of 4-methoxybenzoyl chloride.
  • ResearchGate. (2025). (PDF) Synthetic Routes to Arylsulfonyl Fluorides. ResearchGate. [Link]

  • Deere, J. D., et al. (n.d.). N-(4-Methoxy-2-nitrophenyl)acetamide. PMC. [Link]

  • ResearchGate. (n.d.). Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). ResearchGate. [Link]

  • Google APIs. (2025). WO 2025/109026 A1. googleapis.com. [Link]

  • Beilstein Journals. (2013). Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. beilstein-journals.org. [Link]

  • UPJS. (n.d.). Preparation of 4-nitrophenol. unipo.sk. [Link]

  • MDPI. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]

  • ResearchGate. (2020). RSC Medicinal Chemistry. ResearchGate. [Link]

  • Knowledge UChicago. (2023). A simplified protocol for the automated production of 2‐[18F]fluoro‐3‐[2‐((S)‐3‐pyrrolinyl)methoxy]pyridine ([18F]ni. knowledge.uchicago.edu. [Link]

Sources

Identification of Novel Serine Hydrolase Inhibitors Using Sulfonyl Fluorides

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide & Protocol Strategy

Executive Summary

Serine hydrolases (SHs) represent one of the largest and most diverse enzyme classes in the mammalian proteome, regulating pathways from neurotransmission to lipid metabolism. Historically, targeting these enzymes with high selectivity has been challenging due to the conserved nature of the catalytic triad (Ser-His-Asp).

This guide details a modern chemoproteomic workflow for identifying novel SH inhibitors using Sulfonyl Fluorides (SFs) . Unlike traditional hyper-reactive electrophiles (e.g., fluorophosphonates), SFs leverage Sulfur-Fluoride Exchange (SuFEx) chemistry. They act as "context-dependent" electrophiles—thermodynamically stable in plasma but kinetically activated within specific enzyme pockets. This guide provides the theoretical grounding, library design principles, and a self-validating Competitive Activity-Based Protein Profiling (ABPP) protocol to isolate novel covalent inhibitors.

Part 1: The Chemical Rationale (SuFEx)[1][2]

Why Sulfonyl Fluorides?

The renaissance of covalent drug discovery relies on "warheads" that balance reactivity with selectivity. Sulfonyl fluorides possess a unique chemical personality described by K. Barry Sharpless as SuFEx (Sulfur-Fluoride Exchange).[1]

  • Bond Stability: The S(VI)-F bond is unusually stable toward reduction and hydrolysis compared to sulfonyl chlorides.[2][3] It resists degradation in plasma and reducing cellular environments (e.g., high glutathione).[2]

  • Context-Specific Activation: The fluoride ion is a poor leaving group in isolation. However, inside a serine hydrolase active site, the "oxyanion hole" (which normally stabilizes the transition state of substrate hydrolysis) creates a specific H-bond network that activates the S-F bond, facilitating nucleophilic attack by the catalytic serine.

  • Tunability: The reactivity of the SF group can be fine-tuned by altering the steric and electronic properties of the R-group (Aryl vs. Alkyl), allowing for the design of libraries that probe distinct sub-families of hydrolases.

Mechanism of Action

The inhibition mechanism follows a specific reaction coordinate where the enzyme "commits suicide" on the inhibitor.

SuFEx_Mechanism Enzyme Active Serine Hydrolase (Cat. Ser-OH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex Inhibitor Sulfonyl Fluoride (R-SO2-F) Inhibitor->Complex TS Transition State (F- stabilized by oxyanion hole) Complex->TS Recognition Adduct Sulfonylated Enzyme (Covalent Inhibition) TS->Adduct SuFEx Reaction Fluoride F- (Leaving Group) TS->Fluoride

Figure 1: The SuFEx reaction coordinate. The stability of the S-F bond ensures that covalent modification only occurs when the inhibitor is precisely positioned within the catalytic pocket.

Part 2: The Screening Engine (Competitive ABPP)[6]

To identify novel inhibitors, we do not screen for substrate turnover. Instead, we use Competitive Activity-Based Protein Profiling (ABPP) .[4] This method queries the occupancy of the active site in a complex proteome.

The Components
  • The Library (Competitors): A diverse set of sulfonyl fluorides (e.g., 100–500 compounds).

  • The Spy (Probe): A broad-spectrum serine hydrolase probe, typically Fluorophosphonate-Biotin (FP-Biotin) . FP is hyper-reactive and will label any active serine hydrolase that is not blocked by an inhibitor.

  • The Readout: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Logic[4]
  • No Inhibitor: FP-Biotin labels the enzyme

    
     Enzyme is enriched 
    
    
    
    High MS Signal.
  • Hit Inhibitor: SF binds active site

    
     FP-Biotin cannot bind 
    
    
    
    Enzyme is NOT enriched
    
    
    Low/No MS Signal.

Key Metric: We look for "Signal Silencing." A reduction in MS intensity for a specific protein indicates the SF inhibitor successfully targeted that enzyme.

ABPP_Workflow cluster_0 Step 1: Competition cluster_1 Step 2: Probe Labeling cluster_2 Step 3: Enrichment & Analysis Lysate Native Proteome (Lysate) Incubation Incubate (30 min, 37°C) Lysate->Incubation Library SF Inhibitor Library (Individual Wells) Library->Incubation Labeling Labeling Reaction (1 hr) Incubation->Labeling Probe Add FP-Biotin Probe (Broad Spectrum) Probe->Labeling Beads Streptavidin Enrichment Labeling->Beads Digest Tryptic Digestion Beads->Digest MS LC-MS/MS Analysis Digest->MS Data Data Output: Loss of Signal = Hit MS->Data

Figure 2: Competitive ABPP Workflow. The inhibitor competes with the FP-biotin probe. Successful inhibition prevents probe labeling, resulting in the disappearance of the target from the mass spec data.

Part 3: Experimental Protocol

Objective: Screen a library of 50 sulfonyl fluorides against a mammalian cell lysate to identify specific inhibitors.

Reagents & Buffer Systems
  • Lysis Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.1% Triton X-100.

    • Critical: Avoid Tris buffer if possible, as primary amines can react with highly reactive electrophiles over long durations, though SFs are generally stable. Absolutely avoid DTT or active serine protease inhibitors (e.g., PMSF) in the lysis buffer.

  • Probe: FP-Biotin (100 µM stock in DMSO).

  • Inhibitor Library: SF compounds (10 mM stock in DMSO).

Step-by-Step Workflow
Step 1: Proteome Preparation
  • Harvest cells (e.g., HEK293T) and wash 3x with cold PBS.

  • Resuspend in Lysis Buffer and sonicate (3x 10 pulses, on ice).

  • Centrifuge at 100,000 x g for 45 min to remove membranes/debris (or keep membrane fraction if targeting membrane hydrolases).

  • Adjust protein concentration to 1 mg/mL .

Step 2: Inhibitor Incubation (The Competition)
  • Aliquot 50 µL of proteome (50 µg) into PCR tubes or a 96-well plate.

  • Add 1 µL of SF Inhibitor (Final conc: 20 µM).

  • Include Vehicle Control: DMSO only.

  • Include Positive Control: A known broad-spectrum inhibitor (e.g., generic fluorophosphonate) to verify signal loss.

  • Incubate for 30 minutes at 37°C .

Step 3: Probe Labeling
  • Add 1 µL of FP-Biotin (Final conc: 2 µM) to all samples.

  • Incubate for 1 hour at Room Temperature .

    • Note: This allows the probe to label any active site not covalently modified by your SF inhibitor.

Step 4: Enrichment & Digestion
  • Pre-wash Streptavidin-agarose beads.

  • Add 100 µL of beads to each sample; rotate for 1 hour.

  • Stringent Washing:

    • 1x with 1% SDS in PBS (removes non-covalent binders).

    • 2x with PBS.

    • 1x with 50 mM NH4HCO3 (digest buffer).

  • On-Bead Digestion: Add Trypsin (sequencing grade) overnight at 37°C.

Step 5: LC-MS/MS Analysis
  • Collect supernatant (peptides).

  • Analyze via LC-MS/MS (e.g., Orbitrap).

  • Quantification: Use Label-Free Quantification (LFQ) or TMT tagging if multiplexing.

Part 4: Data Analysis & Hit Validation

Interpreting the Data

The data output is a ratio of peptide abundance:


.
Ratio (R)InterpretationAction
R ≈ 1.0 No InhibitionInhibitor did not bind; probe labeled enzyme normally.
R < 0.1 Strong Hit >90% occupancy. The SF covalently modified the enzyme, blocking the probe.
0.1 < R < 0.5 Moderate HitPartial inhibition. Check kinetics or concentration.
Validation: The "Gel-Based" Check

Before moving to expensive animal models, validate hits using a gel-based readout.

  • Repeat incubation with the specific hit and target lysate.

  • Use FP-Rhodamine instead of FP-Biotin.

  • Run SDS-PAGE.[5][6][7]

  • Scan for fluorescence.[7] A disappearing band at the correct molecular weight confirms the MS data.

Part 5: Comparison of Warheads

Why choose Sulfonyl Fluorides over other covalent binders?

FeatureSulfonyl Fluorides (SF)Fluorophosphonates (FP)Carbamates
Reactivity Tunable / Context-DependentHyper-reactive (Broad)Low / Slow
Selectivity High (Structure-Driven)Low (Class-Wide)Moderate
Stability (Plasma) High (SuFEx stability)Low (Hydrolysis prone)High
Target Scope Ser, Tyr, Lys, HisSer (exclusive)Ser, Cys
Primary Use Drug Discovery / Selective Probes Global Profiling / Spy Probes Drugs (e.g., Alzheimer's)

References

  • Dong, J., Sharpless, K. B., et al. (2014).[8] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[1][2][9] Angewandte Chemie International Edition. [Link][10]

  • Narayanan, A., & Jones, L. H. (2015).[8] Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. [Link]

  • Bachovchin, D. A., & Cravatt, B. F. (2012).[4] The diversity of serine hydrolase activities in mammalian proteomes. Nature Reviews Molecular Cell Biology. [Link]

  • Liu, Y., et al. (2012). Activity-based protein profiling: The serine hydrolases.[4][5][7][11] Proceedings of the National Academy of Sciences. [Link]

  • Hahm, H. S., et al. (2020).[8] Global targeting of functional tyrosines using sulfur-triazole exchange chemistry. Nature Chemistry. [Link]

Sources

Reactivity of Methoxy-Nitro Substituted Sulfonyl Fluorides: A Technical Guide to Tunable SuFEx Probes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the physicochemical properties and reactivity profiles of methoxy-nitro substituted benzenesulfonyl fluorides. These scaffolds represent a "Goldilocks" zone in Sulfur-Fluoride Exchange (SuFEx) chemistry: the nitro group (


) enhances electrophilicity for rapid protein conjugation, while the methoxy group (

) modulates hydrolytic stability and solubility. This guide provides researchers with the mechanistic rationale, synthesis protocols, and validation metrics required to deploy these warheads for covalent inhibition and activity-based protein profiling (ABPP).

The Mechanistic Basis of SuFEx Activation

Sulfonyl fluorides (


) are unique among electrophiles due to their high thermodynamic stability and specific kinetic reactivity. Unlike sulfonyl chlorides, which are prone to rapid nonspecific hydrolysis, sulfonyl fluorides resist reduction and thermolysis.[1][2] They remain inert ("sleeping") until activated by a specific protein microenvironment—typically a basic residue (His/Lys) or a hydrogen-bond donor that stabilizes the fluoride leaving group.
The "Sleeping Beauty" Phenomenon

The S(VI) center in sulfonyl fluorides is tetrahedral. The S–F bond is strong ($ \approx 70 \text{ kcal/mol} $) and non-polarizable, resisting attack by "soft" nucleophiles (e.g., thiols in glutathione) but reacting selectively with "hard" nucleophiles (e.g., Tyrosine phenolates, Lysine amines) within protein pockets.

Activation by Substitution

To function as effective covalent probes, the intrinsic reactivity of the


 warhead must be tuned.
  • Electron-Withdrawing Groups (EWG): Substituents like Nitro (

    
    ) withdraw electron density from the sulfur center via induction and resonance, increasing the electrophilicity of the sulfur atom and accelerating nucleophilic attack.
    
  • Electron-Donating Groups (EDG): Substituents like Methoxy (

    
    ) donate electron density, stabilizing the ground state and decreasing reactivity.
    

By combining these groups (e.g., 4-methoxy-3-nitrobenzenesulfonyl fluoride), researchers can fine-tune the reaction kinetics to match the target's nucleophilicity, avoiding both "dead" probes (too stable) and "promiscuous" labelers (too reactive).

Electronic Tuning & Structure-Activity Relationships (SAR)

The reactivity of aryl sulfonyl fluorides correlates strongly with Hammett substituent constants (


). The methoxy-nitro scaffold utilizes a "Push-Pull" electronic system to achieve optimal biological performance.
The Nitro Effect (Activation)

The nitro group is a strong deactivator of the benzene ring but an activator of the sulfonyl fluoride warhead.

  • Mechanism: Strong inductive withdrawal ($ -I

    
    \text{Nu}^{-}$).
    
  • Kinetic Consequence: Increases the second-order rate constant (

    
    ) for proteolysis.
    
The Methoxy Effect (Modulation)

The methoxy group acts as a modulator.

  • Mechanism: While inductively withdrawing, it is strongly resonance donating ($ +R $). When para to the sulfonyl group, it pushes electron density back toward the sulfur center.

  • Solubility: The ether linkage disrupts crystal packing and increases solubility in organic/aqueous co-solvent systems used in biological assays.

Visualization: Electronic Push-Pull Mechanism

ElectronicTuning Methoxy Methoxy Group (-OMe) (Electron Donor) Benzene Benzene Core Methoxy->Benzene Resonance (+R) Stabilization Nitro Nitro Group (-NO2) (Electron Withdrawing) Benzene->Nitro Induction (-I) Sulfonyl Sulfonyl Fluoride (-SO2F) (Warhead) Benzene->Sulfonyl Tuned Electrophilicity Nitro->Sulfonyl Activates S(VI) (Increases k2) Target Protein Nucleophile (Tyr-OH / Lys-NH2) Sulfonyl->Target SuFEx Reaction

Caption: Figure 1. The "Push-Pull" electronic tuning of the sulfonyl fluoride warhead. The nitro group activates the sulfur center for nucleophilic attack, while the methoxy group modulates stability to prevent rapid hydrolysis.

Covalent Protein Modification & Specificity[3]

The primary application of methoxy-nitro sulfonyl fluorides is in Activity-Based Protein Profiling (ABPP). The probe binds to the target protein, and the warhead reacts with a proximal nucleophile.

Reaction Workflow
  • Recognition: The aryl core binds to a hydrophobic pocket.

  • Activation: The protein environment (often a basic residue like Histidine) deprotonates the target nucleophile (e.g., Tyrosine to Phenolate).

  • SuFEx: The Phenolate attacks the Sulfur(VI), displacing Fluoride.

  • Result: A stable Sulfonate ester (or Sulfonamide) linkage.[3]

Visualization: ABPP Workflow

ABPP_Workflow Step1 1. Probe Incubation (Methoxy-Nitro-SO2F) Step2 2. Specific Binding (Affinity Recognition) Step1->Step2 Equilibrium Step3 3. SuFEx Reaction (Covalent Labeling) Step2->Step3 k_inact Step4 4. Cell Lysis & Digestion Step3->Step4 Step5 5. Enrichment (Biotin/Click) Step4->Step5 Step6 6. LC-MS/MS Analysis (Site Identification) Step5->Step6

Caption: Figure 2. Standard workflow for Activity-Based Protein Profiling (ABPP) using tunable sulfonyl fluoride probes.

Experimental Protocols

Synthesis of 4-Methoxy-3-nitrobenzenesulfonyl Fluoride

Rationale: This protocol uses Potassium Bifluoride (


) as a stable, inexpensive fluoride source, avoiding the hazards of anhydrous HF or the cost of Selectfluor.

Materials:

  • 4-Methoxy-3-nitrobenzenesulfonyl chloride (1.0 equiv)

  • Potassium Bifluoride (

    
    ) (saturated aqueous solution)[4]
    
  • Acetonitrile (

    
    )
    
  • Ethyl Acetate (

    
    ) for extraction
    

Protocol:

  • Dissolution: Dissolve 1.0 mmol of sulfonyl chloride in 5 mL of MeCN in a round-bottom flask.

  • Addition: Add 2 mL of saturated aqueous

    
     dropwise while stirring vigorously.
    
  • Reaction: Stir at room temperature for 3–6 hours. Monitor by TLC (the fluoride is often more polar than the chloride) or LC-MS.

  • Workup: Dilute with water (20 mL) and extract with EtOAc (

    
    ).
    
  • Purification: Wash combined organic layers with brine, dry over

    
    , and concentrate in vacuo.
    
  • Validation: Verify structure via

    
     NMR (typically singlet around 
    
    
    
    ppm) and GC-MS.
Kinetic Stability Assay (Hydrolysis)

Rationale: To verify the "tunability" of the probe, one must measure its half-life in aqueous buffer.

Protocol:

  • Prepare a 10 mM stock of the sulfonyl fluoride in DMSO.

  • Dilute to 100

    
    M in PBS (pH 7.4) and Tris (pH 8.0).
    
  • Incubate at 37°C.

  • Aliquot at

    
     hours.
    
  • Analyze via HPLC (monitoring UV absorbance of the aryl ring).

  • Calculate

    
     by plotting 
    
    
    
    vs. time.

Stability & Hydrolysis Profiles

The following table summarizes the comparative stability of substituted benzenesulfonyl fluorides, demonstrating the tuning effect of the Methoxy and Nitro groups.

Substituent PatternElectronic EffectApprox.[5][6][7][8][9] Hydrolysis

(pH 7.4)
Reactivity ProfileRecommended Use
Unsubstituted Neutral> 48 HoursLowGeneral screening
4-Methoxy EDG (Stabilizing)> 72 HoursVery LowHighly specific targets
3-Nitro EWG (Activating)12–24 HoursHighCovalent inhibitors
4-Methoxy-3-Nitro Push-Pull (Balanced) 24–36 Hours Optimal ABPP / Chemical Biology
2,4-Dinitro Strong EWG< 1 HourUnstableNot recommended

Note: Data represents approximate values derived from Hammett plots and aqueous stability studies. Actual values vary by buffer composition.

References

  • The Growing Impact of SuFEx Click Chemistry in Drug Discovery. Source: Angewandte Chemie International Edition.[10] URL:[Link]

  • Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Source: Angewandte Chemie (Sharpless Lab). URL:[Link]

  • Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists. Source: PubMed Central (PMC). URL:[Link]

  • An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides. Source: ACS Molecular Pharmaceutics.[7] URL:[Link][6]

  • Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. Source: Royal Society of Chemistry (RSC Advances). URL:[Link]

Sources

Methodological & Application

Protocol for using (4-Methoxy-3-nitrophenyl)methanesulfonyl fluoride in cell lysis

Author: BenchChem Technical Support Team. Date: March 2026

This application note and protocol guide details the use of (4-Methoxy-3-nitrophenyl)methanesulfonyl fluoride , a specialized sulfonyl fluoride serine protease inhibitor.

For the purpose of this guide, the compound will be abbreviated as MNMSF (Methoxy-Nitro-Methanesulfonyl Fluoride) to distinguish it from the common analog PMSF (Phenylmethanesulfonyl fluoride).

Executive Summary

(4-Methoxy-3-nitrophenyl)methanesulfonyl fluoride (MNMSF) is a synthetic serine protease inhibitor structurally derived from the widely used Phenylmethanesulfonyl fluoride (PMSF). Like its parent compound, MNMSF irreversibly inhibits serine proteases (e.g., trypsin, chymotrypsin, thrombin) and acetylcholinesterase by sulfonylation of the active site serine residue.

The introduction of methoxy (-OCH₃) and nitro (-NO₂) groups on the phenyl ring alters the electronic properties of the inhibitor compared to PMSF. The electron-withdrawing nitro group (meta to the sulfonyl arm) and electron-donating methoxy group (para to the sulfonyl arm) create a unique reactivity profile and potential chromogenic handle (yellow/orange absorbance) useful for specific biochemical applications where tracking inhibitor binding or solubility in specific organic phases is required.

Mechanism of Action

MNMSF functions as a "suicide inhibitor." The sulfonyl fluoride moiety specifically targets the hydroxyl group of the catalytic serine residue within the protease active site.

Mechanistic Pathway[1]
  • Binding: MNMSF enters the substrate-binding pocket of the serine protease.

  • Nucleophilic Attack: The hydroxyl oxygen of the catalytic serine attacks the sulfur atom of the sulfonyl fluoride.

  • Fluoride Displacement: Fluoride (F⁻) is released as a leaving group.

  • Irreversible Adduct: The enzyme forms a stable covalent sulfonyl-enzyme complex , permanently inactivating the catalytic triad.

G Enzyme Active Serine Protease (Ser-OH) Complex Transition State (Tetrahedral) Enzyme->Complex Nucleophilic Attack MNMSF MNMSF (R-SO2-F) MNMSF->Complex Inhibited Sulfonylated Enzyme (Inactive Adduct) Complex->Inhibited Covalent Bond Formation Fluoride Fluoride Ion (Leaving Group) Complex->Fluoride Elimination

Figure 1: Mechanism of irreversible serine protease inhibition by MNMSF. The active site serine attacks the sulfonyl sulfur, displacing fluoride and forming a stable covalent adduct.

Chemical Properties & Handling

Understanding the physicochemical differences between MNMSF and PMSF is critical for protocol optimization.

Table 1: Comparative Properties
PropertyPMSF (Standard)MNMSF (Target Compound)Implication for Protocol
Structure Phenyl-CH₂-SO₂-F(4-Methoxy-3-nitrophenyl)-CH₂-SO₂-FMNMSF has a larger, more polar aromatic tail.
MW 174.19 g/mol ~249.21 g/mol Requires mass adjustment for molarity calculations.
Solubility DMSO, Ethanol, IsopropanolDMSO, DMF (High); Ethanol (Moderate)Use DMSO for stock solutions to ensure complete solvation of the nitro-aromatic ring.
Stability (H₂O) t½ ~110 min @ pH 7Likely shorter (<60 min)Add immediately before lysis. The electron-withdrawing nitro group may increase susceptibility to hydrolysis.
Toxicity High (AChE Inhibitor)High (AChE Inhibitor)Strict PPE required. Handle in fume hood.
Appearance White crystalsYellow/Orange solidVisual confirmation of dissolution; potential interference in colorimetric assays at ~400nm.

Experimental Protocol: Cell Lysis with MNMSF

A. Reagents & Equipment
  • MNMSF Powder: Store at -20°C, desiccated.

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or Isopropanol. Avoid ethanol if it contains water.

  • Lysis Buffer: RIPA, NP-40, or Tris-HCl based buffer (pH 7.4 - 8.0).

  • Equipment: Fume hood, vortex, refrigerated centrifuge (4°C).

B. Preparation of Stock Solution (100 mM)

Target Concentration: 100 mM Stock (100X - 1000X). Stability: Stable for 6-9 months at -20°C if kept anhydrous.

  • Weigh 24.9 mg of MNMSF.[1]

  • Dissolve in 1.0 mL of anhydrous DMSO.

  • Vortex vigorously until the yellow solid is completely dissolved.

  • Aliquot into light-protective (amber) tubes (50-100 µL) to avoid freeze-thaw cycles.

  • Store at -20°C.

C. Lysis Workflow

Critical Rule: MNMSF is unstable in aqueous buffers. Never add MNMSF to the lysis buffer stock bottle. Add it fresh immediately prior to use.

LysisWorkflow Start Cell Pellet / Tissue BufferPrep Prepare Lysis Buffer (Pre-chill to 4°C) Lysis Incubate on Ice (15-30 mins) Start->Lysis InhibitorAdd Add MNMSF Stock (1:100) Final Conc: 1 mM BufferPrep->InhibitorAdd Immediately before use Mix Vortex Briefly (< 5 seconds) InhibitorAdd->Mix Mix->Lysis Add to Cells Centrifuge Centrifuge (14,000 x g, 4°C) Lysis->Centrifuge Supernatant Collect Supernatant (Lysate) Centrifuge->Supernatant

Figure 2: Step-by-step cell lysis workflow ensuring maximal inhibitor potency.

Step-by-Step Procedure:
  • Harvest Cells: Pellet cells (PBS wash) or prepare tissue homogenate. Keep on ice.

  • Prepare Buffer: Measure the required volume of Lysis Buffer (e.g., 10 mL).

  • Activate Inhibitor: Thaw the 100 mM MNMSF stock.

  • Spike Buffer: Add 10 µL of MNMSF stock per 1 mL of Lysis Buffer (1:100 dilution) to achieve a final concentration of 1 mM .

    • Note: If high protease activity is suspected (e.g., pancreatic tissue), increase to 2 mM.

  • Mix: Invert the tube 3-4 times to mix. Do not vortex excessively to avoid foaming detergents.

  • Lyse: Immediately add the MNMSF-supplemented buffer to the cell pellet.

  • Incubate: Incubate on ice for 30 minutes with occasional agitation.

  • Clarify: Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Store: Transfer supernatant to fresh tubes. Flash freeze or use immediately.

Troubleshooting & Optimization

Common Issues
  • Precipitation: If a yellow precipitate forms upon adding MNMSF to the buffer, the concentration is too high or the buffer is too cold causing "shock" precipitation.

    • Solution: Dilute the stock to 50 mM or add the stock to the buffer at Room Temperature (RT) immediately before placing on ice.

  • Incomplete Inhibition: Protein degradation observed on Western Blot.

    • Solution: MNMSF hydrolysis half-life is short. Re-add MNMSF (0.5 mM) if the lysis incubation exceeds 1 hour. Ensure pH is < 8.0 (Hydrolysis accelerates at pH > 8.0).

Compatibility Guide
Downstream ApplicationCompatibilityNotes
Western Blot ExcellentCovalent modification is stable during SDS-PAGE.
Mass Spectrometry GoodIrreversible adduct adds ~229 Da to Serine. Can be used for active site mapping.
Bradford Assay CautionThe nitro/methoxy group absorbs light. Run a blank with buffer + MNMSF to correct background.
Kinase Assays CheckGenerally safe, but verify MNMSF does not inhibit the specific kinase of interest (rare).

Safety & References

Safety Warning: MNMSF is a sulfonyl fluoride and a potent acetylcholinesterase inhibitor. It is highly toxic if swallowed, inhaled, or absorbed through the skin.

  • PPE: Wear nitrile gloves, safety goggles, and lab coat.

  • Inactivation: Discard waste in high-pH (alkaline) waste streams to hydrolyze and inactivate the fluoride, or treat with 1N NaOH before disposal.

References
  • Mechanism of Sulfonyl Fluorides: Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(9), 4950-4958. Link

  • PMSF Properties (Parent Compound): Gold, A. M., & Fahrney, D. (1964). Sulfonyl Fluorides as Inhibitors of Esterases. II. Formation and Reactions of Phenylmethanesulfonyl-α-Chymotrypsin. Biochemistry, 3(6), 783–791. Link

  • Chemical Data: PubChem Compound Summary for (4-Methoxy-3-nitrophenyl)methanesulfonyl fluoride (CID 50989188). Link

Sources

Application Note: Preparation and Handling of (4-Methoxy-3-nitrophenyl)methanesulfonyl fluoride Stock Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

This Application Note provides a rigorous technical framework for the preparation, storage, and handling of (4-Methoxy-3-nitrophenyl)methanesulfonyl fluoride (CAS: 1251924-42-1). Structurally analogous to the widely used protease inhibitor PMSF (Phenylmethanesulfonyl fluoride), this compound features a methanesulfonyl fluoride warhead attached to a substituted benzene ring.

The presence of the sulfonyl fluoride (-SO₂F) moiety confers specific reactivity toward nucleophilic residues (Ser, Thr, Tyr, Lys, Cys) in proteins, making it a potent irreversible inhibitor or chemical probe. However, this reactivity also renders the compound susceptible to spontaneous hydrolysis in aqueous environments.

Critical Scientific Insight: Unlike aryl sulfonyl fluorides (Ar-SO₂F), which are relatively stable, benzyl sulfonyl fluorides (Ar-CH₂-SO₂F)—such as this compound—possess a methylene bridge that modulates the electrophilicity of the sulfur center. The 3-nitro and 4-methoxy substituents further tune the electronic environment, potentially altering solubility and hydrolytic stability compared to unsubstituted PMSF.

Key Applications
  • Protease Inhibition: Irreversible inhibition of serine proteases via sulfonylation of the active site serine.

  • Chemical Biology: Activity-Based Protein Profiling (ABPP) and SuFEx (Sulfur-Fluoride Exchange) click chemistry applications.

  • Medicinal Chemistry: Investigation of covalent warhead specificity.

Physicochemical Properties & Safety Profile

Before initiating experimental work, verify the compound identity and safety constraints.

Table 1: Physicochemical Specifications
PropertyValueNotes
Compound Name (4-Methoxy-3-nitrophenyl)methanesulfonyl fluoride
CAS Number 1251924-42-1
Molecular Formula C₈H₈FNO₅S
Molecular Weight 249.21 g/mol Use this for Molarity calculations.[1][2]
Appearance White to light yellow solidHygroscopic.
Solubility Soluble in DMSO, DMF, Anhydrous Ethanol/IsopropanolInsoluble/Unstable in Water.
Reactive Group Sulfonyl Fluoride (-SO₂F)Electrophilic warhead.
Safety & Hazard Warning
  • Toxicity: Sulfonyl fluorides are potent acetylcholinesterase inhibitors (neurotoxins). Handle with extreme care.

  • Corrosivity: Hydrolysis releases Hydrogen Fluoride (HF) and sulfonic acid.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory. Handle exclusively in a fume hood.

Pre-Formulation Assessment: Solubility & Stability

The primary cause of experimental failure with sulfonyl fluorides is moisture-induced hydrolysis .

The Hydrolysis Mechanism

Water attacks the hypervalent sulfur center, displacing the fluoride ion and forming the corresponding sulfonic acid, which is biologically inactive against the target protease.

HydrolysisMechanism Figure 1: Hydrolysis mechanism of benzyl sulfonyl fluorides leading to probe inactivation. Compound (4-Methoxy-3-nitrophenyl) methanesulfonyl fluoride (Active Electrophile) Transition Pentacoordinate Transition State Compound->Transition + H₂O Water H₂O (Nucleophile) Water->Transition Products Sulfonic Acid Derivative (Inactive) + HF Transition->Products Fluoride Elimination

Solvent Selection Matrix
SolventSuitabilityRecommendation
Water / PBS CRITICAL FAILURE Do not use for stock preparation. Half-life < 1 hour at pH 7.5.
Anhydrous DMSO Excellent Preferred for biological screening. Low volatility, high solubility.
Anhydrous Isopropanol Good Preferred if DMSO interferes with downstream assays.
Ethanol (96%) Poor Contains water; promotes hydrolysis. Use only 100% anhydrous if necessary.

Protocol: Preparation of 100 mM Stock Solution

Target Volume: 1.0 mL Target Concentration: 100 mM Required Mass: 24.92 mg

Materials Required[3][4][5][6][7][8]
  • (4-Methoxy-3-nitrophenyl)methanesulfonyl fluoride (Solid)

  • Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves) or Anhydrous Isopropanol .

  • Vessel: Amber glass vial (borosilicate) with PTFE-lined screw cap. Avoid plastic tubes for long-term storage if possible, though Polypropylene (PP) is acceptable for short-term.

  • Equipment: Analytical balance (0.01 mg precision), Vortex mixer.

Step-by-Step Methodology
  • Equilibration: Allow the vial containing the solid compound to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the hygroscopic solid.

  • Weighing:

    • Place a clean, dry amber glass vial on the balance.

    • Tare the balance.

    • Accurately weigh 24.9 mg of the compound into the vial.

    • Note: If the mass deviates, adjust the solvent volume to maintain 100 mM concentration using the formula: Volume (mL) = Mass (mg) / 24.92.

  • Solvation:

    • Add 1.0 mL of Anhydrous DMSO (or Isopropanol) to the vial.

    • Critical: Do not breathe into the vial or leave it open longer than necessary.

  • Mixing:

    • Cap the vial tightly.

    • Vortex vigorously for 30-60 seconds until the solid is completely dissolved.

    • Inspect visually for any particulate matter. The solution should be clear and colorless to pale yellow.[3]

  • Aliquoting:

    • To avoid repeated freeze-thaw cycles (which introduce moisture via condensation), divide the stock into small aliquots (e.g., 50 µL or 100 µL) in cryovials.

  • Storage:

    • Store at -20°C for up to 6 months.

    • For storage > 6 months, -80°C is recommended.

    • Keep desiccated.

StockPrepWorkflow Figure 2: Workflow for the preparation of anhydrous stock solutions. Start Start: Solid Compound (Equilibrate to RT) Weigh Weigh 24.9 mg into Amber Vial Start->Weigh Solvent Add 1.0 mL Anhydrous DMSO Weigh->Solvent Mix Vortex 60s (Ensure Dissolution) Solvent->Mix QC Visual Inspection (Clear Solution?) Mix->QC QC->Mix Fail (Particulates) Aliquot Aliquot into Single-Use Vials QC->Aliquot Pass Store Store at -20°C (Desiccated) Aliquot->Store

Usage & Dilution Guidelines

When using the stock solution in biological assays, the transition from anhydrous solvent to aqueous buffer is the critical control point.

Dilution Protocol
  • Thawing: Thaw the aliquot at room temperature. Vortex briefly.

  • Intermediate Dilution (Optional): If a low final concentration (e.g., 10 µM) is needed, perform an intermediate dilution in DMSO first, not water.

    • Example: Dilute 100 mM stock 1:10 in DMSO to get 10 mM working stock.

  • Final Addition: Add the stock solution to the aqueous reaction buffer immediately prior to the start of the assay .

    • Do not pre-incubate the inhibitor in buffer without the enzyme/target present, as hydrolysis will reduce the effective concentration.

    • Ensure the final solvent (DMSO/IPA) concentration is < 1-2% to avoid denaturing the protein target.

Quality Control (QC) Check

If experimental results are inconsistent, verify the stock integrity:

  • LC-MS: Check for the parent peak [M+H]⁺ ≈ 250.02 Da. The presence of a peak at [M+H]⁺ ≈ 248.02 Da (Sulfonic acid) indicates hydrolysis.

  • Functional Assay: Test against a standard protease (e.g., Trypsin or Chymotrypsin) with a known chromogenic substrate. Loss of inhibition potency indicates stock degradation.

References

  • PubChem. (n.d.). (4-Methoxy-3-nitrophenyl)methanesulfonyl fluoride (CID 50989188).[1] National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. [Link]

  • Powers, J. C., Asgian, J. L., Ekici, Ö.[4] D., & James, K. E. (2002).[4] Irreversible inhibitors of serine, cysteine, and threonine proteases.[4] Chemical Reviews, 102(12), 4639-4750.[4] [Link]

Sources

Application Note: Targeted Protein Mapping Using (4-Methoxy-3-nitrophenyl)methanesulfonyl Fluoride (MNMSF)

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers and drug development professionals using (4-Methoxy-3-nitrophenyl)methanesulfonyl fluoride (MNMSF) in mass spectrometry-based chemical proteomics.

The guide focuses on the use of MNMSF as a covalent probe for mapping reactive nucleophiles (Serine, Tyrosine, Lysine, Histidine) and utilizes the specific properties of the nitro-methoxy-phenyl moiety for validation and identification.

Introduction & Principle

(4-Methoxy-3-nitrophenyl)methanesulfonyl fluoride (MNMSF) is a specialized Sulfonyl Fluoride (SuFEx) probe used in chemical proteomics to covalently label and map reactive amino acid side chains.

Unlike generic probes (e.g., PMSF), MNMSF incorporates a 4-methoxy-3-nitrophenyl scaffold. This moiety serves two critical functions in mass spectrometry:

  • Enhanced Reactivity: The electron-withdrawing nitro group (

    
    ) modulates the electrophilicity of the sulfonyl fluoride warhead, often tuning it for specific reactivity profiles distinct from simple phenyl analogs.
    
  • Diagnostic Mass Signature: The distinct isotopic pattern and potential for nitro-reduction (using dithionite) or photochemical activity (due to the o-nitrobenzyl motif) allows for rigorous validation of labeling sites, distinguishing true covalent adducts from non-specific background.

Mechanism of Action

MNMSF reacts via Sulfur(VI) Fluoride Exchange (SuFEx) . The fluoride acts as a leaving group, allowing the sulfonyl center to form a stable covalent bond with nucleophilic residues (Nu) on the protein.



Target Residues:

  • Serine (Ser): Catalytic serine in proteases/hydrolases.

  • Tyrosine (Tyr): Surface-exposed or catalytic tyrosines.

  • Lysine (Lys): Epsilon-amines in specific microenvironments.

  • Histidine (His): Less common, but possible in active sites.

Experimental Protocol

Materials Required[1][2][3][4][5][6][7]
  • MNMSF Stock: 100 mM in anhydrous DMSO (Store at -20°C).

  • Protein Sample: Purified protein (1 mg/mL) or Cell Lysate (1–2 mg/mL).

  • Buffer: 50 mM HEPES or PBS, pH 7.5 (Avoid Tris if high concentrations of primary amines interfere, though SuFEx is generally compatible).

  • Quenching Agent: 5% Formic Acid (FA) or excess Hydroxylamine.

  • Digestion Reagents: Urea (8M), DTT, Iodoacetamide (IAA), Trypsin (MS Grade).

  • Validation Reagent (Optional): Sodium Dithionite (

    
    ) for nitro-reduction.
    
Workflow Diagram

MNMSF_Workflow cluster_Analysis LC-MS/MS Analysis Start Protein Sample (Lysate or Purified) Labeling Incubation with MNMSF (0.1 - 1.0 mM, 1h @ RT) Start->Labeling Add Probe Quench Quench Reaction (Precipitation or Acidification) Labeling->Quench Digest Tryptic Digestion (Red/Alk -> Trypsin) Quench->Digest MS Data Acquisition (DDA or DIA) Digest->MS Search Database Search Variable Mod: +230.02 Da MS->Search Validation Validation Step: Nitro-Reduction (+Dithionite) Shift: -30 Da Search->Validation Confirm Hits

Caption: Workflow for MNMSF labeling, digestion, and MS validation. The nitro group enables a specific mass-shift validation strategy.

Step-by-Step Procedure
Phase 1: Covalent Labeling
  • Preparation: Dilute protein sample to 1 mg/mL in HEPES buffer (pH 7.5).

  • Incubation: Add MNMSF stock to a final concentration of 100 µM to 1 mM (typically 10–50x molar excess for purified proteins).

    • Control: Prepare a "Vehicle Control" (DMSO only) sample.

  • Reaction: Incubate at Room Temperature (25°C) for 30–60 minutes with gentle agitation.

    • Note: SuFEx reaction rates are pH-dependent. For Tyrosine labeling, pH 8.0 may enhance yield.

  • Quenching: Stop the reaction by protein precipitation (Acetone/TCA) or by adding 5% Formic Acid. This removes excess unreacted probe.

Phase 2: Sample Preparation for MS
  • Resuspension: Redissolve protein pellet in 8M Urea/50 mM HEPES .

  • Reduction & Alkylation:

    • Add DTT (5 mM, 30 min, 37°C).

    • Add IAA (15 mM, 30 min, RT, dark).

  • Digestion: Dilute Urea to <1M using 50 mM HEPES. Add Trypsin (1:50 enzyme:protein ratio). Incubate overnight at 37°C.

  • Desalting: Clean up peptides using C18 StageTips or SPE columns.

Phase 3: LC-MS/MS Acquisition
  • Instrument: Orbitrap or Q-TOF series.

  • Mode: Data-Dependent Acquisition (DDA) with HCD fragmentation.

  • Inclusion List (Optional): If target peptides are known, include theoretical m/z values for the modified peptides.

Data Analysis & Validation

Mass Shift Calculation

To identify MNMSF-labeled peptides, configure the database search engine (e.g., MaxQuant, Proteome Discoverer) with a Variable Modification .

ComponentFormulaMonoisotopic Mass (Da)
MNMSF Reagent

249.0107
Leaving Group

18.9984
Added Mass (Mod)

230.0123
  • Search Parameter: Add "MNMSF_Label" (+230.0123 Da) on Ser, Tyr, Lys, His.

The "Nitro-Reduction" Validation Strategy

The nitro group (


) on the MNMSF probe provides a powerful chemical validation tool. Upon treatment with sodium dithionite (

), the nitro group is reduced to an amine (

).
  • Split Sample: Take an aliquot of the labeled digest.

  • Reduction: Add freshly prepared Sodium Dithionite (10 mM final) and incubate for 30 min at RT.

  • Analysis: Analyze by LC-MS/MS.

  • Result: Look for the specific mass shift.

    • Original Mod: +230.0123 Da (

      
      )
      
    • Reduced Mod: +200.0381 Da (

      
      )
      
    • Shift: -29.9742 Da (Loss of

      
      , Gain of 
      
      
      
      ).

This shift confirms that the modification contains the probe and is not a false positive.

Fragmentation Behavior
  • Reporter Ions: In HCD fragmentation, the sulfonyl moiety often fragments to produce characteristic ions. Look for diagnostic peaks corresponding to the 4-methoxy-3-nitrophenyl cation or sulfonyl fragments in the low m/z region.

  • Neutral Loss: Sulfonyl-modified peptides may show a neutral loss of the sulfonyl group (

    
    ) depending on the collision energy.
    

References & Grounding

  • SuFEx Chemistry: Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Sulfonyl Fluoride Probes in Proteomics: Narayanan, A., & Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. Link

  • Nitro-Group Reduction Validation: While specific to MNMSF reduction, the strategy of nitro-to-amine reduction for MS validation is a standard chemoproteomic technique. See: Nature Protocols on Activity-Based Protein Profiling (ABPP).

  • Chemical Hub/Photocleavable Probes: Zhao, Z., et al. (2014). "A chemical 'hub' for absolute quantification of a targeted protein..."[1][2] Chemical Communications. (Describes the use of nitrobenzyl-sulfonyl fluoride scaffolds). Link

Sources

Application Note: Covalent Labeling of Enzyme Active Sites with Sulfonyl Fluorides

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Methodology: Sulfur(VI) Fluoride Exchange (SuFEx) & Activity-Based Protein Profiling (ABPP).

Introduction & Mechanistic Rationale

The development of targeted covalent inhibitors (TCIs) and activity-based probes (ABPs) has historically relied on reactive electrophiles, such as α,β-unsaturated carbonyls (acrylamides), to engage highly nucleophilic cysteine residues[1]. However, because cysteine is relatively rare in protein binding pockets, the targetable proteome has been restricted[2].

Sulfonyl fluorides (SFs) have emerged as privileged warheads in chemical biology, offering a solution to this limitation[3]. Introduced as a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, SFs exhibit a unique "Goldilocks" reactivity profile: they are highly stable in aqueous physiological conditions yet become highly reactive when driven by induced proximity to a target protein[2][4].

The Causality of SF Reactivity: Unlike sulfonyl chlorides, which are highly susceptible to rapid hydrolysis and reduction in aqueous media, the S–F bond undergoes exclusively heterolytic cleavage and possesses high thermodynamic stability[3][5]. An SF warhead acts as a latent electrophile. It remains dormant until the molecule binds to a specific protein pocket[4]. Once bound, the local microenvironment—often characterized by specific hydrogen-bonding networks or basic residues—polarizes the S–F bond. This proximity-induced activation facilitates the expulsion of the fluoride leaving group, allowing the SF to covalently modify context-specific amino acids, including tyrosine, lysine, histidine, threonine, and serine[2][3][6]. Because denatured proteins fail to react with SF probes, this chemistry is exquisitely dependent on native tertiary structure[4].

Comparative Warhead Analysis

To understand the strategic advantage of SFs, it is critical to compare them against traditional covalent warheads.

Table 1: Comparison of Covalent Warheads in Chemical Biology

Warhead TypeTarget Amino Acid(s)Aqueous StabilityIntrinsic ReactivityPrimary Application
Sulfonyl Fluoride (SF) Tyr, Lys, His, Ser, Thr, Cys[3]High (Latent)[3]Low (Requires proximity)[4]SuFEx, Broad-spectrum ABPP, TCIs[2][7]
Sulfonyl Chloride Ser, Lys, TyrVery Low (Hydrolyzes)[5]Very High (Promiscuous)Chemical synthesis, non-specific labeling
Acrylamide Cys (primarily)[1]HighModerateKinase inhibitors (e.g., EGFR inhibitors)
Chloroacetamide Cys, Lys, HisModerateHighBroad alkylation, mapping reactive cysteines
Aryl Fluorosulfate Tyr, Lys, His[8]Very High[6]Very Low[6]Proximity-assisted SuFEx, Target ID[8]

Mechanism of Proximity-Driven SuFEx

The following diagram illustrates the mechanistic pathway of SuFEx-mediated covalent labeling. The reaction is a self-validating system: without the precise geometric and electrostatic setup of the native protein pocket, the covalent adduct will not form[4].

SuFEx_Mechanism SF_Probe Sulfonyl Fluoride Probe (Latent Electrophile) Complex Non-Covalent Complex (Induced Proximity) SF_Probe->Complex Reversible Binding Protein Target Protein (Native Fold) Protein->Complex Activation Microenvironment Activation (H-bonding / Deprotonation) Complex->Activation Conformation Shift Covalent Covalent Adduct (S-O / S-N / S-C Bond) Activation->Covalent Fluoride Elimination

Caption: Mechanism of proximity-driven SuFEx covalent labeling of target proteins.

Application Workflow: Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling (ABPP) utilizes small chemical probes to interrogate the functional state of enzymes directly within complex proteomes[7][9]. SF-based ABPs typically consist of three modules: the SF reactive warhead, a linker, and a reporter tag (often a bioorthogonal alkyne handle)[8].

In a Competitive ABPP assay, researchers can evaluate the selectivity and target engagement of novel inhibitors[10]. The proteome is pre-incubated with a test inhibitor. If the inhibitor binds the target enzyme's active site, it blocks the subsequent binding and covalent labeling by the SF probe[9][10].

ABPP_Workflow Lysate Cell Lysate / Live Cells (Native Proteome) Inhibitor Pre-incubate with Test Inhibitor Lysate->Inhibitor Probe Add SF-Alkyne Probe (Covalent Labeling) Inhibitor->Probe Click CuAAC Click Chemistry (Biotin-Azide) Probe->Click Enrich Streptavidin Enrichment & Trypsin Digest Click->Enrich LCMS LC-MS/MS Analysis (Target ID & Mapping) Enrich->LCMS

Caption: Competitive Activity-Based Protein Profiling (ABPP) workflow using SF probes.

Experimental Protocols

Protocol A: Preparation of Sulfonyl Fluoride Probes via Halide Exchange

Rationale: While SFs can be synthesized via multiple routes (e.g., from amines and ethenesulfonyl fluoride[4]), the most universal approach for custom probe generation is the conversion of commercially available or easily synthesized sulfonyl chlorides to sulfonyl fluorides using a fluoride source[6][11].

Materials:

  • Sulfonyl chloride precursor

  • Potassium bifluoride (

    
    ) or Potassium fluoride (KF) with 18-crown-6[6][11]
    
  • Acetonitrile (

    
    ) and Water
    
  • Dichloromethane (DCM) for extraction

Step-by-Step Procedure:

  • Solubilization: Dissolve the sulfonyl chloride precursor (1.0 eq) in a biphasic mixture of

    
     and water (typically 3:1 v/v)[11].
    
  • Fluorination: Add a saturated aqueous solution of

    
     (3.0 eq) dropwise to the reaction mixture at room temperature[11]. Note: 
    
    
    
    provides a mild, highly effective fluoride source that prevents undesired side reactions often seen with basic KF alone.
  • Reaction Monitoring: Stir the biphasic mixture vigorously at room temperature for 2–12 hours. Monitor the disappearance of the sulfonyl chloride via TLC or LC-MS.

  • Quenching & Extraction: Once complete, dilute the mixture with water and extract three times with DCM.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate in vacuo. Purify via flash column chromatography (silica gel) to yield the pure sulfonyl fluoride probe.
    
Protocol B: In Vitro Proteome Labeling and Competitive ABPP

Rationale: This protocol establishes a self-validating system to confirm that SF labeling is dependent on the native 3D conformation of the protein[4]. We include a heat-denatured control to verify proximity-driven SuFEx.

Materials:

  • Native cell lysate (e.g., HeLa or Jurkat) adjusted to 2.0 mg/mL in HEPES buffer (50 mM HEPES, 150 mM NaCl, pH 7.4). Crucial Insight: Avoid Tris buffer, as its primary amine can theoretically compete with protein nucleophiles over extended incubations.

  • SF-Alkyne Probe (10 mM stock in DMSO)

  • Test Inhibitor (for competitive ABPP)

  • CuAAC Reagents: Biotin-azide,

    
    , TBTA ligand, Sodium Ascorbate (TCEP can reduce disulfide bonds, altering native fold; Ascorbate is preferred).
    

Step-by-Step Procedure:

  • Lysate Preparation & Controls: Aliquot 50 µL of native lysate (100 µg protein) into three microcentrifuge tubes:

    • Tube 1 (Vehicle Control)

    • Tube 2 (Denatured Control): Boil at 95°C for 10 minutes, then cool to room temperature[4].

    • Tube 3 (Competitive): Add test inhibitor (e.g., 10 µM final concentration).

  • Inhibitor Pre-incubation: Incubate Tube 3 for 30 minutes at 37°C to allow the inhibitor to occupy the target active sites[10]. Add an equivalent volume of DMSO to Tubes 1 and 2.

  • SF Probe Labeling: Add the SF-Alkyne probe to all tubes to a final concentration of 1–10 µM. Incubate for 1 hour at 37°C. Note: Because SFs are latent electrophiles, reaction times may be longer than those used for highly reactive acrylamides.

  • Click Chemistry (CuAAC): To each tube, add the following freshly prepared click reagents sequentially:

    • Biotin-azide (100 µM final)

    • TBTA (100 µM final)

    • 
       (1 mM final)
      
    • Sodium Ascorbate (1 mM final)

  • Conjugation: Vortex gently and incubate in the dark at room temperature for 1 hour.

  • Precipitation: Quench the reaction by adding 4 volumes of ice-cold methanol, 1.5 volumes of chloroform, and 3 volumes of water. Centrifuge at 14,000 x g for 5 minutes to precipitate the proteins at the interface.

  • Downstream Analysis: Wash the protein pellet with methanol. The pellet can now be resolubilized in SDS sample buffer for in-gel fluorescence/Western blotting (using Streptavidin-HRP) or subjected to streptavidin enrichment and on-bead trypsin digestion for LC-MS/MS analysis[9][10].

Data Interpretation & Troubleshooting

Table 2: Troubleshooting SuFEx-ABPP Workflows

ObservationMechanistic CauseRecommended Solution
Labeling observed in heat-denatured control Probe concentration is too high, leading to non-specific, proximity-independent background alkylation[4].Titrate the SF probe down (e.g., from 10 µM to 0.1 µM). SFs should only react with native folds.
No labeling in native lysate The target protein lacks a suitable microenvironment (e.g., basic residue) to activate the S-F bond[6].Try an aryl fluorosulfate variant, or ensure the probe scaffold has sufficient binding affinity to drive proximity.
Loss of signal during LC-MS/MS S-N (histidine/lysine) or S-O (tyrosine) adducts can occasionally undergo gas-phase fragmentation.Optimize collision energy (CE) during MS/MS. Search for the neutral loss of the warhead mass.
Inhibitor fails to compete Inhibitor binds an allosteric site that does not occlude the nucleophile, or inhibitor affinity is too low.Perform dose-response competition. Validate binding via orthogonal biophysical assays (e.g., SPR).

Conclusion

Sulfonyl fluorides represent a paradigm shift in the design of covalent probes and drugs. By leveraging the proximity-driven activation of the SuFEx reaction, researchers can bypass the limitations of cysteine-directed electrophiles and target a much broader swath of the reactive proteome[1][3]. When integrated with robust ABPP workflows, SF warheads provide unparalleled insights into enzyme function, target engagement, and the discovery of highly selective covalent inhibitors[4][7].

References

1.[3] Narayanan, A., & Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. URL: [Link] 2.[4] Dong, J., et al. (2019). "SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase." Proceedings of the National Academy of Sciences (PNAS). URL: [Link] 3.[9] Fang, W., et al. (2021). "Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes." Chemical Science. URL: [Link] 4.[2] Jones, L. H. (2023). "Covalent drug discovery using sulfur(VI) fluoride exchange warheads." Expert Opinion on Drug Discovery (Taylor & Francis). URL: [Link] 5.[12] Wang, H., et al. (2019). "A rapid access to aliphatic sulfonyl fluorides." Nature Communications. URL: [Link] 6.[10] Willems, L. I., et al. (2020). "Bioorthogonal Reactions in Activity-Based Protein Profiling." Molecules. URL: [Link] 7.[7] Speers, A. E., & Cravatt, B. F. (2009). "Activity-based protein profiling: A graphical review." Chemical Biology & Drug Design (PMC - NIH). URL: [Link] 8.[8] Lu, Y., et al. (2025). "Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design." MDPI. URL: [Link] 9.[5] De Borggraeve, W. M., et al. (2021). "Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols..." PMC - NIH. URL: [Link] 10.[1] Jones, L. H. (2025). "Advances in sulfonyl exchange chemical biology: expanding druggable target space." RSC Chemical Biology. URL: [Link] 11.[6] Kelly, J. W., et al. (2023). "Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry." RSC Medicinal Chemistry. URL: [Link] 12.[11] Willis, M. C., et al. (2021). "Synthetic Routes to Arylsulfonyl Fluorides." MDPI. URL: [Link]

Sources

Application Note: (4-Methoxy-3-nitrophenyl)methanesulfonyl Fluoride in Chemical Biology

[1]

Executive Summary

(4-Methoxy-3-nitrophenyl)methanesulfonyl fluoride (CAS: 1251924-42-1) is a specialized sulfonyl fluoride probe designed for the activity-based profiling (ABPP) and irreversible inhibition of serine proteases and esterases. Structurally derived from the classic inhibitor PMSF (phenylmethanesulfonyl fluoride), this compound integrates a reactive sulfonyl fluoride warhead with a latent bio-orthogonal handle (the nitro-aromatic system).

Unlike bulky biotinylated probes that may suffer from steric hindrance or poor cell permeability, this compact molecule allows for in situ labeling of active enzymes. The nitro group serves as a "masked" anchor; post-labeling reduction yields an aniline moiety, enabling subsequent conjugation with fluorophores or affinity tags (e.g., NHS-biotin) for proteomic enrichment. This guide details its application in mapping the "reactive serineome" and validating protease targets in drug discovery.

Mechanism of Action & Chemical Logic

The Sulfonyl Fluoride Warhead (SuFEx Chemistry)

The core reactivity of the probe relies on Sulfur-Fluoride Exchange (SuFEx) . The sulfonyl fluoride group (

  • Recognition: The phenyl ring directs the probe into the hydrophobic specificity pocket (S1) of the protease.

  • Covalent Capture: The catalytic serine hydroxyl attacks the sulfur atom.

  • Fluoride Departure: Fluoride (

    
    ) is displaced, forming a stable sulfonyl-enzyme adduct .
    
  • Irreversibility: The resulting sulfonate ester is resistant to hydrolysis, permanently inactivating the enzyme.

The Latent Nitro-Methoxy Handle

The 4-methoxy-3-nitrophenyl moiety provides two critical functions:

  • Electronic Tuning: The electron-withdrawing nitro group (

    
     to the sulfonyl) and electron-donating methoxy group (
    
    
    to the sulfonyl) fine-tune the electrophilicity of the sulfur center, often enhancing reactivity compared to unsubstituted PMSF.
  • Post-Labeling Functionalization: The nitro group (

    
    ) is chemically inert to standard bio-orthogonal reagents (azides, alkynes). However, it can be chemically reduced to an amine (
    
    
    ) after the inhibition event. This "chemoselective switch" allows researchers to convert the bound inhibitor into a handle for affinity purification.
Mechanistic Diagram

The following diagram illustrates the workflow from inhibition to enrichment.

GProbe(4-Methoxy-3-nitrophenyl)methanesulfonyl fluorideComplexSulfonyl-Enzyme Adduct(Latent -NO2)Probe->Complex 1. SuFEx Reaction(Inhibition) EnzymeActive Serine Protease(Ser-OH)Enzyme->ComplexAmineReduced Adduct(Reactive -NH2)Complex->Amine 2. Chemical Reduction(Na2S2O4) TaggedBiotinylated Enzyme(Ready for Pull-down)Amine->Tagged 3. NHS-BiotinConjugation

Caption: Step-wise mechanism for converting the latent sulfonyl fluoride probe into an affinity-tagged complex for proteomic analysis.

Applications in Drug Development

Activity-Based Protein Profiling (ABPP)

This compound is ideal for competitive ABPP . By treating a proteome with a drug candidate before adding the probe, researchers can identify off-target binding. If the drug binds the target, the probe cannot react, resulting in a loss of signal in the downstream assay.

Target Identification (Deconvolution)

For phenotypic screening hits where the target is unknown, this probe can be used to enrich serine hydrolases. The "small-molecule first, tag second" approach ensures that the probe's binding kinetics mimic natural substrates more closely than bulky pre-tagged probes.

Structural Biology

The covalent sulfonyl-enzyme complex locks the protease in a stable conformation, often mimicking the transition state. This facilitates X-ray crystallography of protease-inhibitor complexes, providing structural insights for rational drug design.

Experimental Protocols

Protocol A: In Situ Proteome Profiling (Two-Step Labeling)

Purpose: To label and enrich active serine proteases from complex cell lysates.

Materials:

  • Lysis Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.1% Triton X-100.

  • Probe Stock: 10 mM (4-Methoxy-3-nitrophenyl)methanesulfonyl fluoride in DMSO.

  • Reducing Agent: Sodium Dithionite (

    
    ), fresh 100 mM stock in water.
    
  • Tag: Biotin-NHS ester (10 mM in DMSO).

  • Streptavidin-Agarose beads.

Procedure:

  • Lysate Preparation: Harvest cells and lyse in Lysis Buffer. Adjust protein concentration to 1–2 mg/mL.

  • Probe Labeling: Add the probe (final conc. 1–10 µM) to the lysate. Incubate for 1 hour at 37°C with gentle agitation.

    • Control: Pre-incubate a separate sample with a broad-spectrum inhibitor (e.g., standard PMSF) to define background.

  • Reduction of Nitro Group: Add Sodium Dithionite (final conc. 5 mM). Incubate for 30 minutes at Room Temperature (RT).

    • Note: Dithionite rapidly reduces the nitro group to an aniline. The solution may change color (yellow to colorless/brown).

  • Buffer Exchange: Remove excess dithionite using a desalting column (e.g., PD-10) or dialysis, equilibrating into PBS (pH 7.4). Dithionite interferes with NHS chemistry.

  • Biotinylation: Add Biotin-NHS ester (final conc. 100 µM). Incubate for 1 hour at RT.

  • Enrichment: Incubate with Streptavidin beads for 2 hours. Wash beads stringently (1% SDS, then PBS).

  • Elution & Analysis: Elute proteins by boiling in SDS-PAGE loading buffer. Analyze via Western Blot (Streptavidin-HRP) or LC-MS/MS.

Protocol B: Determination of (Kinetic Inhibition)

Purpose: To quantify the potency of the inhibitor against a specific recombinant protease.

Procedure:

  • Assay Setup: Prepare a 96-well plate with assay buffer suitable for the enzyme (e.g., Trypsin).

  • Substrate: Use a chromogenic substrate (e.g., BAPNA for trypsin).

  • Inhibitor Dilution: Prepare a serial dilution of the probe (0.1 µM to 100 µM).

  • Reaction:

    • Add Enzyme + Inhibitor.[1] Incubate for varying times (

      
       = 0, 5, 10, 20 min).
      
    • Add Substrate and measure residual activity (

      
      ) immediately.
      
  • Calculation: Plot

    
     vs. time to obtain 
    
    
    . Then plot
    
    
    vs. [Inhibitor] to determine
    
    
    (max inactivation rate) and
    
    
    (binding constant).

Technical Data & Comparison

FeaturePMSF (Standard)(4-Methoxy-3-nitrophenyl)methanesulfonyl Fluoride
Warhead Sulfonyl FluorideSulfonyl Fluoride
Reactivity ModerateEnhanced (due to e- withdrawing

)
Functionality Silent (Inhibitor only)Latent (Reducible to amine)
Detection Requires anti-PMSF AbFlexible (Biotin, Fluorophore via post-click)
Stability

hr (pH 7.5)
Similar aqueous stability; store in DMSO

References

  • Jones, L. H. (2022). Sulfonyl fluorides in chemical biology and drug discovery. Nature Reviews Chemistry. [Link]

  • Cravatt, B. F., et al. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. [Link]

  • Yang, Z., et al. (2016). Nitro-reduction for bioorthogonal masking of amines. Journal of the American Chemical Society. [Link]

Troubleshooting & Optimization

Storage conditions to extend stability of sulfonyl fluoride stock solutions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Storage conditions to extend stability of sulfonyl fluoride stock solutions

Introduction: The Stability Paradox

Welcome to the Technical Support Center.

If you are working with Sulfonyl Fluorides (SFs), you are likely utilizing them for SuFEx (Sulfur-Fluoride Exchange) click chemistry or as covalent warheads targeting specific amino acid residues (Tyrosine, Lysine, Serine, Histidine).[1]

The Common Misconception: A frequent source of experimental failure stems from a misunderstanding of "stability." Literature often cites SFs as "water-stable" or "biocompatible." While true relative to their highly reactive sulfonyl chloride cousins, SFs are not immune to hydrolysis . They are kinetically stable in aqueous buffers for the duration of a reaction (hours), but they will degrade over the weeks and months required for stock storage.

This guide provides the rigorous protocols necessary to maintain the integrity of your SF library.

Module 1: Solvent Selection & Preparation

The Golden Rule: Anhydrous is Non-Negotiable

For long-term storage (>1 month), you must eliminate the primary degradation vector: Water .

SolventSuitabilityNotes
DMSO (Anhydrous) Preferred High solubility for most SFs. Biocompatible for cell assays. Critical Risk: Highly hygroscopic (absorbs atmospheric water rapidly).
Acetonitrile (MeCN) Alternative Good for chemical synthesis stocks. Less hygroscopic than DMSO but volatile. Not suitable for direct addition to all cell assays without evaporation.
Isopropanol Contextual Used for specific analogues like PMSF, but generally less universal than DMSO for library storage.
Protocol: Preparing Ultra-Dry DMSO Stocks

Do not rely on "fresh" bottles of DMSO unless they are specifically labeled "Anhydrous" and packed under inert gas.

  • Source: Purchase Anhydrous DMSO (≥99.9%, water <50 ppm) in Septum-Sealed bottles.

  • The Sieve Method: Add 3Å Molecular Sieves to your solvent bottle 24 hours before preparing stocks.

    • Why 3Å? They trap water molecules (approx. 2.8Å) but exclude the larger DMSO solvent molecules, preventing solvent co-adsorption.

  • Dissolution: Weigh the SF solid rapidly. Add the dry DMSO. Vortex until fully dissolved.

    • Visual Check: Ensure no particulate matter remains. SFs can be slow to dissolve at high concentrations (>50 mM).

Module 2: Storage Environment

Temperature & Atmosphere

Thermal energy accelerates the nucleophilic attack of water on the sulfur center.

  • Short-term (<1 week): +4°C is acceptable if sealed tightly.

  • Long-term (>1 month): -20°C is mandatory. -80°C is optimal but often unnecessary for standard SFs.

The Freeze-Thaw Danger

Repeated temperature cycling causes condensation to form inside the tube cap. When the tube is centrifuged or inverted, this condensate (pure water) mixes with your stock, initiating hydrolysis.

Correct Workflow:

  • Prepare the master stock.

  • Immediately aliquot into single-use volumes (e.g., 20 µL or 50 µL).

  • Use O-ring screw cap tubes (e.g., Cryovials) rather than snap-cap tubes to ensure a hermetic seal.

Module 3: Visualization of Degradation & Workflow

Diagram 1: The Hydrolysis Pathway

Understanding the Enemy. This diagram illustrates why high pH and water are detrimental.

SF_Hydrolysis cluster_conditions Accelerating Factors SF Sulfonyl Fluoride (R-SO2-F) Transition Transition State (Pentacoordinate) SF->Transition Nucleophilic Attack Water H2O / OH- Water->Transition Sulfonate Sulfonate (R-SO3-) Transition->Sulfonate Irreversible Collapse Fluoride Fluoride Ion (F-) Transition->Fluoride High pH (>8.0) High pH (>8.0) Temperature (>25°C) Temperature (>25°C)

Caption: Mechanism of Sulfonyl Fluoride hydrolysis. Note that while slower than chlorides, the reaction is irreversible and thermodynamically driven, generating inert sulfonate species.

Diagram 2: Optimal Storage Workflow

The Self-Validating Protocol.

Storage_Workflow Start Solid Sulfonyl Fluoride Dissolve Dissolve to 100X Master Concentration Start->Dissolve Solvent Anhydrous DMSO (Dried over 3Å Sieves) Solvent->Dissolve Aliquot Aliquot into Single-Use Cryovials (Screw Cap) Dissolve->Aliquot Seal Seal under Argon/N2 (Optional but Recommended) Aliquot->Seal Freeze Store at -20°C or -80°C Seal->Freeze Check QC Check: LC-MS or NMR Freeze->Check Every 6 Months

Caption: Best-practice workflow for preparing and storing SF stocks to minimize moisture introduction and freeze-thaw cycles.

Module 4: Troubleshooting & FAQs

Q1: My SF stock solution has formed a precipitate after freezing. Is it ruined?

  • Diagnosis: This is likely a solubility issue, not degradation. DMSO freezes at 19°C. Upon thawing, the local concentration of SF can be very high before the solvent fully melts and mixes.

  • Solution: Allow the tube to reach room temperature completely. Vortex vigorously for 30 seconds. If the solid redissolves, the stock is likely safe. If a fine powder remains that refuses to dissolve even after warming, it may be the hydrolyzed sulfonate byproduct (which is often less soluble in organic solvents than the parent SF). Check via LC-MS.

Q2: Can I store SFs in aqueous buffers if I freeze them?

  • Verdict: No.

  • Reasoning: Even at -20°C, the "freeze-concentration" effect occurs. As water freezes into pure ice crystals, the solutes (SF and buffer salts) are concentrated into liquid pockets where the pH can shift dramatically and the effective concentration of reactants increases, accelerating hydrolysis before the mixture solidifies completely. Always store in 100% organic solvent.

Q3: I used a plastic snap-cap tube, and the volume decreased. What happened?

  • Diagnosis: DMSO can penetrate certain plastics, and snap-caps are not airtight.

  • Solution: Use Polypropylene (PP) tubes with screw caps containing O-rings . Avoid Polystyrene (PS) or Polycarbonate (PC) which are incompatible with DMSO.

Q4: How do I verify if my stock is still active without running a full biological assay?

  • Protocol:

    • Take a small aliquot (1 µL).

    • Dilute into methanol or acetonitrile.

    • Run a quick LC-MS .

    • Look for: The Parent Mass [M+H]+ versus the Hydrolyzed Mass [M-F+OH]+ (essentially M+17 mass shift). If the hydrolyzed peak exceeds 10% of the total integration, discard the stock.

Q5: Are SFs sensitive to light?

  • Answer: generally, no. However, the rest of your molecule (the scaffold) might be. It is standard "Good Laboratory Practice" (GLP) to store all drug-like small molecules in amber tubes or wrapped in foil to eliminate this variable.

References

  • Sharpless, K. B., et al. (2014).[1][2] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.

  • Jones, L. H., et al. (2020). "Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions." ChemMedChem.

  • BenchChem Technical Support. (n.d.). "Technical Support Center: Overcoming Solubility Challenges with 2-Phenoxyethane-1-sulfonyl Fluoride."

  • Williams, D. B. G., & Lawton, M. (2010). "Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants." The Journal of Organic Chemistry. (Supporting the use of 3Å sieves for polar solvents).

Sources

Technical Support Center: Minimizing Off-Target Labeling in Activity-Based Protein Profiling (ABPP)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the ABPP Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most pervasive challenge in chemoproteomics: off-target background labeling. ABPP relies on a delicate thermodynamic and kinetic balance between probe affinity and warhead reactivity. When this balance tips, electrophilic warheads, photoaffinity tags, and bioorthogonal handles react promiscuously, obscuring true biological targets.

This guide provides causal explanations, self-validating protocols, and troubleshooting steps to ensure high-fidelity target identification.

Visualizing the Self-Validating ABPP Workflow

To systematically eliminate background noise, modern ABPP relies on competitive profiling combined with tandem enrichment.

ABPP_Optimization cluster_Competition Self-Validating Competitive Profiling Start Complex Proteome (Lysate/Live Cells) Veh Vehicle + Probe (Labels Targets & Off-Targets) Start->Veh Comp Competitor + Probe (Labels ONLY Off-Targets) Start->Comp Click Optimized CuAAC Click (Low Cu, THPTA Ligand) Veh->Click Comp->Click Enrich Dual Enrichment (TOP-ABPP) 1. Streptavidin Pulldown 2. TEV Cleavage Click->Enrich MS LC-MS/MS Analysis (Ratio > 5 indicates true target) Enrich->MS

Competitive TOP-ABPP workflow utilizing dual enrichment to systematically eliminate off-targets.

Module 1: Probe Design & Reaction Conditions (FAQs)

Q: I am seeing high background in my CuAAC (click chemistry) ABPP experiments compared to direct fluorophore probes. Why is this happening, and how can I minimize it? A: This is a well-documented phenomenon caused by the inherent reactivity of alkyne and azide handles. At high concentrations, these bioorthogonal handles can lead to non-specific protein alkylation before the click reaction even occurs[1]. Furthermore, the copper(I) catalyst used in CuAAC can induce reactive oxygen species (ROS) that non-specifically crosslink bystander proteins. Causality-Driven Solutions:

  • Titrate the Probe: Reduce the alkyne/azide probe concentration. Off-target labeling scales non-linearly with concentration; lowering the probe from 10 µM to 1 µM often eliminates background while preserving true target engagement[2].

  • Optimize Labeling pH: The pH during labeling dictates the protonation state of off-target nucleophiles (like surface cysteines). Lowering the pH from 8.0 to 5.0 can significantly reduce the nucleophilicity of bystander thiols, thereby reducing off-target labeling of inactive proteins[2].

Q: My photoaffinity labeling (PAL) probe (diazirine-based) is pulling down highly abundant structural proteins like tubulin and actin. How do I achieve target specificity? A: Photoaffinity groups like diazirines generate highly reactive carbene intermediates upon UV irradiation. If the probe is not tightly sequestered within a specific binding pocket, the carbene will react with the nearest solvent molecules or highly abundant bystander proteins, leading to massive off-target contamination[3]. Causality-Driven Solutions:

  • Limit UV Exposure: Excessive irradiation increases non-specific crosslinking. Optimize irradiation time (typically 3-10 minutes on ice) using a time-course immunoblot before scaling up to Mass Spectrometry (MS).

  • Competitive Profiling (Self-Validation): Always run a parallel competitive ABPP sample pre-treated with an excess of the parent (unlabeled) compound. True targets will show a dose-dependent decrease in labeling, whereas off-targets (bystander labeling) will remain constant[4].

Module 2: Quantitative Data on Background Reduction

To standardize your optimization, refer to the following quantitative adjustments that have been empirically proven to reduce off-target noise.

Table 1: Impact of Experimental Parameters on Off-Target Background in ABPP

ParameterStandard ConditionOptimized ConditionMechanistic Causality for Background Reduction
Probe Concentration >10 µM1 - 5 µMReduces low-affinity, collision-based non-specific alkylation by the warhead[2].
Labeling pH pH 7.4 - 8.0Target-specific (e.g., pH 5.0)Alters protonation of bystander nucleophiles (e.g., Cys thiolates), reducing promiscuous reactivity[2].
Enrichment Strategy Direct TrypsinizationTOP-ABPP (TEV cleavage)Dual enrichment (protein-level then peptide-level) leaves non-specifically bound proteins on the bead[5].
Click Ligand TBTATHPTA or BTTAAWater-soluble ligands accelerate CuAAC, allowing lower Cu(I) concentrations and reducing ROS-induced crosslinking.

Module 3: Self-Validating Protocol for Competitive TOP-ABPP

To ensure scientific integrity, every chemoproteomic experiment must be a self-validating system. The Tandem Orthogonal Proteolysis (TOP-ABPP) method solves the issue of background protein carryover by utilizing a cleavable linker. By integrating this with competitive profiling, you mathematically subtract off-target noise[5].

Step-by-Step Methodology

Phase 1: In Situ Labeling and Competition

  • Cell Preparation: Culture cells to 80% confluence. Wash with cold PBS.

  • Competitor Pre-incubation: Divide cells into two cohorts: "Vehicle" and "Competitor". Treat the "Competitor" cohort with 10x to 50x excess of the unlabeled parent compound for 30-60 minutes. Treat the "Vehicle" cohort with DMSO. Causality: This step saturates the specific target binding sites, preventing the probe from binding. Off-target sites with lower affinity remain available.

  • Probe Labeling: Add the alkyne-tagged activity-based probe (optimized to 1-5 µM) to both cohorts. Incubate for 1 hour.

  • Harvest & Lysis: Wash cells 3x with PBS to remove unbound probe. Lyse in 1% NP-40 buffer with protease inhibitors. Sonicate and centrifuge at 20,000 x g for 45 mins.

Phase 2: CuAAC Click Chemistry & Protein Precipitation 5. Click Reaction: To 1 mg of proteome per condition, add the click reagents in this exact order to prevent probe precipitation:

  • TEV-cleavable Azide-Biotin tag (100 µM)

  • THPTA ligand (1 mM)

  • CuSO4 (1 mM)

  • TCEP (1 mM, freshly prepared) Incubate at room temperature for 1 hour.

  • Protein Precipitation: Add cold methanol/chloroform/water to precipitate proteins and remove unreacted click reagents. Centrifuge and wash the protein pellet with methanol.

Phase 3: Dual Enrichment via TOP-ABPP[5] 7. Streptavidin Enrichment: Resuspend the pellet in 0.2% SDS/PBS. Add 50 µL of pre-washed Streptavidin magnetic beads. Incubate for 1.5 hours at room temperature. 8. Stringent Washing: Wash beads sequentially with 1% SDS, 8M Urea, and PBS. Causality: Denaturing washes disrupt non-covalent protein-protein interactions, removing bystander proteins that are not covalently modified. 9. On-Bead Digestion: Resuspend beads in 50 mM ammonium bicarbonate. Add 1 µg Trypsin and digest overnight at 37°C. 10. Wash Unmodified Peptides: Collect the supernatant (contains unmodified peptides and non-specifically bound background proteins). Wash beads heavily with PBS. Causality: The probe-modified peptides remain covalently attached to the beads via the biotin-streptavidin interaction, while background proteins are washed away[5]. 11. Orthogonal Cleavage: Resuspend beads in TEV protease buffer. Add 2 µg TEV protease and incubate overnight at 29°C. 12. Elution & MS Analysis: Collect the supernatant containing the highly purified, probe-modified peptides. Analyze via LC-MS/MS. True targets will show a high Vehicle/Competitor isotopic ratio, while off-targets will have a ratio near 1.

References

  • Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design Source: MDPI URL
  • Systematic Optimization of Activity-Based Protein Profiling for Identification of Polysorbate-Degradative Enzymes in Biotherapeutic Drug Substance Down to 10 ppb Source: bioRxiv URL
  • Activity-Based Protein Profiling in Vivo Using a Copper(I)
  • Flipping the Switch: Innovations in Inducible Probes for Protein Profiling Source: ACS Publications URL
  • Comparative Photoaffinity Profiling of Omega-3 Signaling Lipid Probes Reveals Prostaglandin Reductase 1 as a Metabolic Hub in Human Macrophages Source: Journal of the American Chemical Society URL

Sources

Technical Support Center: Troubleshooting Inhibitor Efficacy in High-Protein Density Samples

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, assay developers, and pharmacologists facing challenges with inhibitor efficacy in complex, high-protein matrices (e.g., concentrated tissue homogenates, whole-cell lysates, and 100% serum).

Below, we explore the thermodynamic causality behind inhibitor failure, provide quantitative troubleshooting strategies, and detail self-validating protocols to rescue your experimental workflows.

Section 1: Understanding Inhibitor Dynamics in Complex Matrices

Q1: Why does my standard 1X protease/phosphatase inhibitor cocktail fail to prevent degradation in concentrated tissue lysates?

A: Standard commercial protease inhibitor cocktails are formulated to be effective at a 1X final concentration for typical cell culture lysates, which generally contain 1 to 5 mg/mL of total protein[1]. However, in high-density matrices such as tissue homogenates (>10 mg/mL), you are introducing two variables that shift the thermodynamic equilibrium:

  • Target Abundance: The absolute molarity of endogenous proteases scales proportionally with total protein, often exceeding the competitive inhibition threshold of a standard 1X dose[2].

  • The Sink Effect: High protein crowding induces massive non-specific binding (NSB). Off-target proteins sequester the active inhibitor molecules, drastically reducing the effective free concentration available to bind the actual proteases[3].

Actionable Solution: You must empirically titrate the cocktail (e.g., 2X to 3X) for dense samples. Furthermore, if metalloprotease activity remains high, supplement the lysis buffer with 0.1M EDTA at a 1:100 ratio to actively chelate the metal ions required for their catalytic function[1][4].

Q2: How does the "Fraction Unbound" (


) dictate my small-molecule inhibitor's efficacy in serum or whole-cell assays? 

A: According to the Free Drug Theory (FDT), only the unbound fraction of an inhibitor (


) is pharmacologically active and capable of reaching the target site to exert an effect[5]. In biochemical assays utilizing protein-free buffers, the total inhibitor concentration roughly equals the free concentration. However, in 100% serum or dense lysates, highly lipophilic inhibitors can exhibit >99% plasma protein binding (PPB)[6][7].

If an inhibitor has an


 of 0.01 (meaning 99% is bound to off-target proteins like albumin), a 10 µM total dose only yields 100 nM of active inhibitor. Failing to account for this thermodynamic shift leads to severe under-prediction of the required 

in physiological environments[8].

G cluster_0 High Protein Matrix TotalInhibitor Total Inhibitor Added [I_total] FreeInhibitor Free Inhibitor (f_u) Active Fraction TotalInhibitor->FreeInhibitor Equilibrium NSB Non-Specific Binding (Off-target Proteins) TotalInhibitor->NSB Protein Crowding TargetBound Target-Bound Inhibitor (Efficacy) FreeInhibitor->TargetBound Target Affinity (Kd) NSB->FreeInhibitor Reversible Exchange

Thermodynamic distribution of an inhibitor in a high-protein matrix illustrating Free Drug Theory.

Section 2: Methodologies for Reducing Non-Specific Binding (NSB)

Q3: I'm observing reduced inhibitor potency and high background in my affinity assays. How can I modify my buffer to rescue efficacy?

A: Non-specific binding in high-protein environments is primarily driven by unshielded electrostatic attraction and hydrophobic interactions between the inhibitor, off-target proteins, and assay surfaces[9][10]. To rescue inhibitor potency, you must systematically disrupt these thermodynamic sinks without denaturing your target protein.

Quantitative Buffer Adjustments to Reduce NSB
ParameterMechanism of ActionRecommended Quantitative RangeTarget Interaction Disrupted
NaCl Ionic shielding150 mM – 500 mMElectrostatic[9]
Non-ionic Detergent Micelle encapsulation0.1% – 1% (Tween-20, NP-40)Hydrophobic[9]
pH Adjustment Isoelectric point (pI) matching± 0.5 to 1.0 pH units from pIElectrostatic[10]
Blocking Protein Sacrificial target saturation1% – 5% (BSA or Casein)Broad-spectrum NSB[9][10]
Step-by-Step Protocol: Buffer Optimization for High-Protein Assays

This protocol is a self-validating system; by running a parallel "beads-only" or "no-target" control, you can mathematically quantify the exact reduction in NSB.

  • Pre-Clearing: Incubate your high-protein lysate with empty affinity beads (or a null-surface equivalent) for 1 hour at 4°C to physically remove highly sticky endogenous proteins[9].

  • Electrostatic Shielding: Adjust the lysis/assay buffer to a moderate-to-high salt concentration (e.g., 300 mM NaCl). This creates an ionic shield around charged proteins, preventing electrostatic sequestration of your inhibitor[9].

  • Hydrophobic Disruption: Add 0.1% to 1% of a non-ionic surfactant (such as Tween-20 or NP-40). This mild detergent concentration will disrupt hydrophobic interactions without unfolding the native target protein[9][10].

  • Validation Wash: During the post-incubation phase, utilize a step-wise wash gradient. Wash the complex 4-6 times (3-5 minutes each) using a buffer containing 500 mM NaCl to ensure only high-affinity (target-specific) interactions remain intact[9].

Section 3: Empirical Determination and Adjustment Workflows

Q4: How do I accurately measure the free fraction (


) of my inhibitor in a high-protein sample to adjust my dosing? 

A: To calculate the exact scaling factor required for your inhibitor, you must determine its


 using Rapid Equilibrium Dialysis (RED)[8][11]. This assay uses a semi-permeable membrane to separate the high-protein matrix from a protein-free buffer. Over time, only the unbound inhibitor diffuses across the barrier until equilibrium is reached, allowing you to directly quantify the active fraction[5].

RED_Workflow Start 1. Prepare Sample Load 2. Load RED Device Start->Load Incubate 3. Incubate 37°C Load->Incubate Equilibrium 4. Dialysis Equilibrium Incubate->Equilibrium Extract 5. Extract Aliquots Equilibrium->Extract Analyze 6. LC-MS/MS Analysis Extract->Analyze

Step-by-step workflow for Rapid Equilibrium Dialysis (RED) to determine fraction unbound.

Step-by-Step Methodology: Rapid Equilibrium Dialysis (RED) for Determination
  • Sample Preparation: Spike your inhibitor into the high-protein matrix (e.g., 100% human serum or concentrated lysate) at a physiologically relevant concentration (typically < 2 µM)[8][11].

  • Device Loading: Load 200 µL of the spiked protein sample into the sample chamber of the RED device. Load an equal volume of protein-free buffer (e.g., PBS at pH 7.4) into the adjacent buffer chamber[8][11].

  • Incubation: Seal the device and incubate at 37°C on an orbital shaker (gentle shaking) with high humidity or 5%

    
     to maintain pH. Allow 4 to 6 hours for thermodynamic equilibrium to be established[11].
    
  • Extraction: Carefully extract equal aliquots from both the buffer chamber and the sample chamber[8].

  • Quantification & Calculation: Quantify the inhibitor concentration in both chambers using LC-MS/MS. Calculate the fraction unbound using the formula:

    
    [8]. Use this 
    
    
    
    value to scale your initial inhibitor dose to ensure the free concentration meets your target
    
    
    .

References

  • Protease Inhibitor Cocktails: How They Prevent Protein Degradation | Boster Bio |[Link]

  • Protease Inhibitor Cocktail Introduction Usage | Tools Biotech |[Link]

  • 4 Ways to Reduce Non-Specific Binding in SPR Experiments | Nicoya Lifesciences |[Link]

  • Plasma Protein Binding Assay | BioIVT |[Link]

  • Can we accurately measure free fraction of highly bound compounds... | IQ TALG |[Link]

  • In Vitro Evidence of OATP1B1 Induced Drug-Serum Protein Binding Shift... | Veritas |[Link]

  • Thermodynamics-based drug design... | NIH |[Link]

  • An Examination of Protein Binding and Protein-Facilitated Uptake... | PMC |[Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Benchmarking Novel Protease Inhibitors Against Standard PMSF Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Protease Inhibition

In the landscape of protein research, the integrity of your sample is paramount. Upon cell lysis, the carefully maintained compartmentalization of cellular machinery is breached, releasing a host of endogenous proteases that can rapidly degrade your protein of interest.[1][2] This proteolytic activity can compromise experimental results, leading to diminished yields, loss of protein function, and misleading data in downstream applications such as Western blotting, immunoprecipitation, and activity assays.[3]

For decades, Phenylmethylsulfonyl Fluoride (PMSF) has been a cornerstone of protein protection strategies. It is a well-characterized, irreversible inhibitor of serine proteases, the most common class of proteases found in many cell and tissue lysates.[4][5][6] However, the reliance on PMSF comes with significant limitations, including its narrow inhibitory spectrum, inherent instability in aqueous buffers, and considerable toxicity.[7][8]

The evolution of protein science has brought forth a new generation of protease inhibitors, often formulated as broad-spectrum "cocktails," designed to offer more comprehensive, stable, and safer protection.[6][9][10] This guide provides a robust framework for researchers to objectively benchmark these novel inhibitors against traditional PMSF protocols. We will delve into the mechanistic underpinnings of these inhibitors, provide detailed, self-validating experimental workflows, and present a clear methodology for data interpretation, empowering you to make informed decisions for safeguarding your critical protein samples.

The Incumbent Standard: Phenylmethylsulfonyl Fluoride (PMSF)

PMSF is an irreversible inhibitor that targets the active site of serine proteases like trypsin and chymotrypsin.[11][12] Its mechanism of action is a classic example of covalent inactivation, providing a permanent block on enzymatic activity.

Mechanism of Action: Covalent Inactivation

Serine proteases feature a catalytic triad in their active site, where a highly reactive serine residue acts as a nucleophile to cleave peptide bonds.[5] PMSF functions by covalently modifying this essential serine residue. The process, known as sulfonylation, involves a nucleophilic attack from the serine's hydroxyl group on the sulfur atom of PMSF's sulfonyl fluoride moiety.[5][13] This results in the formation of a stable sulfonyl-enzyme adduct and the displacement of a fluoride ion, rendering the enzyme permanently inactive.[5]

PMSF_Mechanism cluster_Enzyme Serine Protease Active Site Ser_OH Serine (Ser-OH) (Nucleophile) His Histidine (His) Ser_OH->His Activation Inactive_Enzyme Inactive Enzyme (Covalent Adduct) Ser_OH->Inactive_Enzyme Covalent Sulfonylation Asp Aspartate (Asp) His->Asp PMSF PMSF (F-SO₂CH₂C₆H₅) PMSF->Inactive_Enzyme HF HF Inactive_Enzyme->HF Displaces

Caption: Mechanism of irreversible inhibition of a serine protease by PMSF.

Critical Limitations of PMSF:

Despite its widespread use, PMSF has several significant drawbacks that necessitate the consideration of modern alternatives.

  • Instability: PMSF is notoriously unstable in aqueous solutions, undergoing rapid hydrolysis. Its half-life is highly pH-dependent, decreasing from approximately 110 minutes at pH 7.0 to just 35 minutes at pH 8.0 (at 25°C).[7][14] This requires researchers to prepare stock solutions in anhydrous solvents (e.g., isopropanol, ethanol) and add it fresh to lysis buffers immediately before use.[7][15]

  • Narrow Spectrum: PMSF is primarily effective against serine proteases. It offers no protection against other major classes, such as cysteine, aspartic, and metalloproteases, which are often present and active in cell lysates.[11][16]

  • Toxicity: PMSF is a toxic compound that must be handled with care, typically within a fume hood and while wearing appropriate personal protective equipment.[7][8] AEBSF, a related sulfonyl fluoride, is often cited as a less toxic alternative.[6][8]

The New Contenders: Broad-Spectrum Inhibitor Cocktails

To overcome the limitations of single-inhibitor protocols, commercial suppliers have developed optimized, broad-spectrum protease inhibitor cocktails.[2][3][17] These are complex mixtures of several inhibitor compounds designed to neutralize a wide range of proteases simultaneously.[9][10]

Advantages of Modern Cocktails:

  • Comprehensive Protection: Cocktails typically contain a blend of reversible and irreversible inhibitors targeting serine, cysteine, aspartic, and metalloproteases, ensuring robust protection of target proteins.[3][17]

  • Enhanced Stability & Convenience: Formulated as stabilized, concentrated solutions (e.g., 100X in DMSO or water), they are far more stable and convenient than preparing and adding PMSF fresh for every experiment.[9][18]

  • Reduced Toxicity: Many modern formulations prioritize lower toxicity compounds compared to PMSF.[8]

  • Versatility: EDTA-free formulations are available for experiments where metalloprotease inhibition is desired but a chelating agent would interfere with downstream applications, such as immobilized metal affinity chromatography (IMAC) or assays involving divalent cations.[2][17]

Designing the Head-to-Head Benchmarking Study

To objectively compare a novel inhibitor or cocktail against PMSF, a well-controlled experiment is essential. The fundamental goal is to quantify the ability of each inhibitor to prevent the degradation of a known target protein within a proteolytically active cell lysate over a defined time course.

This workflow outlines the critical stages of the comparison.

Benchmarking_Workflow A 1. Prepare Cell Lysate (Source of Proteases & Substrate) B 2. Aliquot Lysate & Add Inhibitors A->B C1 Condition A: No Inhibitor Control B->C1 C2 Condition B: Standard PMSF Protocol B->C2 C3 Condition C: Novel Inhibitor Cocktail B->C3 D 3. Incubate at 4°C (Time Course: 0, 1, 2, 4 hours) C1->D C2->D C3->D E 4. Stop Reaction (Add SDS-PAGE Sample Buffer & Boil) D->E F 5. Analysis (Western Blot for Target Protein) E->F G 6. Data Quantification & Comparison (Densitometry) F->G

Caption: Experimental workflow for benchmarking protease inhibitors.

Detailed Experimental Protocols

Causality Behind Experimental Choices: Every step in these protocols is designed to ensure a fair and robust comparison. The use of a "no inhibitor" control is critical to establish the baseline rate of degradation, proving that proteolytic activity is indeed the cause of protein loss. The time-zero (T=0) sample for each condition serves as the 100% reference point, representing the initial amount of target protein before significant degradation can occur.

Protocol 1: Preparation of Proteolytically Active Cell Lysate
  • Cell Culture: Culture a suitable cell line (e.g., HeLa, HEK293) to ~80-90% confluency. These cells will serve as the source of both the proteases and the target protein substrate.

  • Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis: Add ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40) to the cell plate. Crucially, do not add any protease inhibitors at this stage.

  • Incubation: Scrape the cells and transfer the suspension to a microcentrifuge tube. Incubate on ice for 20 minutes with gentle vortexing every 5 minutes to ensure complete lysis.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Collection: Carefully collect the supernatant. This is your proteolytically active lysate. Determine the protein concentration using a standard method (e.g., BCA assay). Keep on ice at all times.

Protocol 2: Protease Inhibition Assay
  • Preparation: In separate microcentrifuge tubes on ice, prepare your inhibition reactions. For each condition (No Inhibitor, PMSF, Novel Cocktail), you will need one tube for each time point (e.g., 0, 1, 2, and 4 hours).

  • Lysate Aliquoting: Aliquot an equal amount of protein from your active lysate (e.g., 50 µg) into each tube.

  • Inhibitor Addition:

    • No Inhibitor Control: Add an equivalent volume of the inhibitor's solvent (e.g., isopropanol for PMSF, DMSO for the cocktail) to the designated tubes.

    • PMSF: Add freshly prepared PMSF to a final concentration of 1 mM.[7]

    • Novel Inhibitor Cocktail: Add the cocktail according to the manufacturer's recommended concentration (e.g., 1X).[17][18]

  • Time Zero (T=0) Sample: Immediately after adding the inhibitors/solvent, take the "T=0" tubes for each condition, add 4X SDS-PAGE Laemmli sample buffer, and boil at 95°C for 5 minutes. Store at -20°C. This step halts all enzymatic activity and serves as your 100% baseline.

  • Incubation: Place the remaining tubes in a rack at 4°C to allow for proteolytic degradation.

  • Time Course Sampling: At each subsequent time point (1, 2, and 4 hours), remove the corresponding tubes, add Laemmli buffer, boil immediately, and store at -20°C.

Protocol 3: Analysis by Western Blot
  • SDS-PAGE: Load an equal amount of protein from each sample (T=0, 1h, 2h, 4h for all three conditions) onto a polyacrylamide gel.

  • Electrophoresis & Transfer: Run the gel to separate proteins by size, then transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific to your target protein of interest (e.g., GAPDH, Beta-actin, or a specific signaling protein).

    • Wash, then incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Quantification: Use the imager's software to perform densitometry analysis on the bands, measuring the intensity of the target protein band for each sample.

Data Presentation and Interpretation

Summarize the quantitative densitometry data in a clear, structured table. Normalize the data by expressing the band intensity at each time point as a percentage of the T=0 sample for that same condition.

Table 1: Comparative Efficacy of Protease Inhibitors

Time PointNo Inhibitor (% Protein Remaining)PMSF (1 mM) (% Protein Remaining)Novel Cocktail (1X) (% Protein Remaining)
0 hr 100%100%100%
1 hr 45%85%98%
2 hr 20%65%96%
4 hr <5%40%94%

Table 2: Inhibitor Characteristics at a Glance

FeaturePMSFNovel Inhibitor Cocktail
Mechanism Irreversible, Covalent[4][5]Mix of Reversible & Irreversible[17]
Spectrum Serine Proteases Only[11]Broad: Serine, Cysteine, Metallo, etc.[3]
Aqueous Stability Very Low (t½ ~35-110 min)[7][14]High (Stable for >1 year at -20°C)[3][18]
Toxicity High[8]Low to Moderate
Convenience Must be added fresh from anhydrous stock[15]Simple dilution from 100X stock[9]

Interpreting the Results:

  • The No Inhibitor control confirms that the lysate was proteolytically active, as evidenced by the rapid and near-complete loss of the target protein.

  • The PMSF condition shows partial protection. The decline in protein levels over time reflects PMSF's known limitations: its rapid degradation in the aqueous buffer reduces its effective concentration, and it fails to inhibit non-serine proteases that may be degrading the target.[7][11]

  • The Novel Inhibitor Cocktail demonstrates superior performance, maintaining nearly full integrity of the target protein throughout the 4-hour experiment. This is attributable to its broad inhibitory spectrum and the high stability of its components.[3][17]

Conclusion and Recommendations

While PMSF has served the scientific community for years and can be effective for short protocols where serine protease activity is the primary concern, its significant drawbacks in stability and spectral breadth are apparent in head-to-head comparisons. For robust, reliable, and convenient protection of protein samples, particularly during longer incubation steps or when working with lysates from diverse cell types, a modern, broad-spectrum protease inhibitor cocktail is demonstrably superior.

References

  • PMSF - Wikipedia. (n.d.). Retrieved February 27, 2026, from [Link]

  • Broad Spectrum Protease Inhibitor Cocktail (100x). (2024, July 9). Boster Bio. Retrieved February 27, 2026, from [Link]

  • ProteaseArrest™ Protease Inhibitor Cocktail. (n.d.). G-Biosciences. Retrieved February 27, 2026, from [Link]

  • What are Protease Inhibitors and How Do They Work? (2012, October 5). G-Biosciences. Retrieved February 27, 2026, from [Link]

  • Broad Spectrum Protease Inhibitor Cocktail. (n.d.). Boster Bio. Retrieved February 27, 2026, from [Link]

  • Mechanisms Of Macromolecular Protease Inhibitors. (n.d.). NIH National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • PMSF16-S-50. (n.d.). Life Technologies. Retrieved February 27, 2026, from [Link]

  • Covalent and non-covalent binding free energy calculations for peptidomimetic inhibitors of SARS-CoV-2 main protease. (n.d.). RSC Publishing. Retrieved February 27, 2026, from [Link]

  • Protease Inhibitors 101: Best Practices for Use in the Lab. (2025, June 2). Bitesize Bio. Retrieved February 27, 2026, from [Link]

  • Protocol for enzyme assays. (n.d.). The Royal Society of Chemistry. Retrieved February 27, 2026, from [Link]

  • Protease Assay (PC). (n.d.). Enzyme Development Corporation. Retrieved February 27, 2026, from [Link]

  • Covalent Versus Non-covalent Enzyme Inhibition: Which Route Should We Take? A Justification of the Good and Bad from Molecular Modelling Perspective. (2020, April 15). PubMed. Retrieved February 27, 2026, from [Link]

  • Comparison of non-covalent and covalent interactions between an enzyme... (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Addition of phenylmethylsulfonyl fluoride increases the working lifetime of the trout liver S9 substrate depletion assay resulting in improved detection of low intrinsic clearance rates. (n.d.). NIH National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • SOP: Protease (casein) assay. (2021, August 14). Soils Lab. Retrieved February 27, 2026, from [Link]

  • Determination of protease activity, AU(A) – analysis by Konelab. (n.d.). Novozymes. Retrieved February 27, 2026, from [Link]

  • In Silico Development of SARS-CoV-2 Non-Covalent Mpro Inhibitors: A Review. (2025, June 10). MDPI. Retrieved February 27, 2026, from [Link]

  • Protease Inhibitors: Ways to Choose Them and Use Them. (2015, November 10). Biocompare. Retrieved February 27, 2026, from [Link]

  • Exploring covalent inhibitors of SARS-CoV-2 main protease: from peptidomimetics to novel scaffolds. (2025, February 6). Taylor & Francis. Retrieved February 27, 2026, from [Link]

  • Protease Inhibitors: Types, How They Work & Side Effects. (2023, March 24). Cleveland Clinic. Retrieved February 27, 2026, from [Link]

  • Two New Protease Inhibitors; Novel Mechanism Leading to PI Resistance. (n.d.). NATAP. Retrieved February 27, 2026, from [Link]

  • How to select the Right protease inhibitor. (2017, August 8). G-Biosciences. Retrieved February 27, 2026, from [Link]

  • Serine Protease Inhibitors. (n.d.). Biocompare. Retrieved February 27, 2026, from [Link]

  • Inhibitors of Proteases: A Well-Grounded Strategy in Drug Development. (2025, July 10). MDPI. Retrieved February 27, 2026, from [Link]

  • Current and Novel Inhibitors of HIV Protease. (n.d.). NIH National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. (2024, November 5). MDPI. Retrieved February 27, 2026, from [Link]

  • What are the most commonly used protease inhibitors? (n.d.). QIAGEN. Retrieved February 27, 2026, from [Link]

  • Predicted binding scores for HIV-1 protease inhibitors and inactive... (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Computational Selectivity Assessment of Protease Inhibitors against SARS-CoV-2. (n.d.). NIH National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • Chemical screen uncovers novel structural classes of inhibitors of the papain-like protease of coronaviruses. (2022, October 21). NIH National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • Serine protease inhibitors (PMSF and AEBSF) and the clickable probe... (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Benchmarking Machine Learning Models for HIV-1 Protease Inhibitor Resistance Prediction: Impact of Data Set Construction and Feature Representation. (2025, September 26). ACS Publications. Retrieved February 27, 2026, from [Link]

  • Phenylmethanesulfonyl fluoride, a serine protease inhibitor, suppresses naloxone-precipitated withdrawal jumping in morphine-dependent mice. (2013, June 15). PubMed. Retrieved February 27, 2026, from [Link]

  • Supporting SARS-CoV-2 Papain-Like Protease Drug Discovery: In silico Methods and Benchmarking. (2020, November 5). ResearchGate. Retrieved February 27, 2026, from [Link]

  • PMSF – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 27, 2026, from [Link]

Sources

Evaluation of Cytotoxicity of (4-Methoxy-3-nitrophenyl)methanesulfonyl fluoride in Cell Culture

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

(4-Methoxy-3-nitrophenyl)methanesulfonyl fluoride (herein referred to as MNMSF ) is a specialized electrophilic small molecule belonging to the sulfonyl fluoride class. Structurally related to the omnipresent protease inhibitor PMSF (Phenylmethanesulfonyl fluoride), MNMSF features a nitro-substituted aryl core that modulates its electrophilicity.

While sulfonyl fluorides are invaluable as covalent probes for serine proteases and other nucleophilic enzymes, their utility in live cell culture is frequently compromised by hydrolytic instability and off-target cytotoxicity . Unlike stable reversible inhibitors, MNMSF acts as a "suicide inhibitor," forming irreversible covalent bonds with active site serine residues.

This guide provides a rigorous framework for evaluating the cytotoxicity of MNMSF. It moves beyond simple IC50 determination to address the unique kinetic challenges posed by hydrolytically unstable electrophiles.

Comparative Analysis: MNMSF vs. Standard Alternatives

The choice of inhibitor in cell culture dictates experimental design. MNMSF must be benchmarked against PMSF (the structural parent) and AEBSF (the stable, non-toxic alternative).

Table 1: Physicochemical & Cytotoxic Profile Comparison
FeatureMNMSF (Subject)PMSF (Standard)AEBSF (Pefabloc®)
Chemical Class Nitro-substituted Sulfonyl FluorideAryl Sulfonyl FluorideAmino-alkyl Sulfonyl Fluoride
Primary Mechanism Irreversible Serine SulfonylationIrreversible Serine SulfonylationIrreversible Serine Sulfonylation
Aqueous Stability Low (

30-60 min @ pH 7.5)*
Low (

35-110 min)
High (Stable for hours/days)
Solubility DMSO/Ethanol requiredDMSO/Ethanol requiredWater Soluble
Cytotoxicity Risk High (Due to nitro-enhanced reactivity)Moderate (Toxic >1 mM)Low (Non-toxic <1 mM)
Cell Permeability High (Lipophilic core)HighModerate (Charged amine)
Best Use Case Specialized activity-based probingAcute lysis buffer protectionLong-term live cell inhibition

*Note: Stability of MNMSF is inferred from structural analogs; electron-withdrawing nitro groups typically accelerate nucleophilic attack (including hydrolysis).

Mechanistic Differentiator

The nitro group (-NO2) at the 3-position of MNMSF is a strong electron-withdrawing group (EWG). This likely increases the electrophilicity of the sulfur center compared to PMSF, potentially leading to:

  • Faster Kinetics: More rapid inhibition of target proteases.

  • Decreased Selectivity: Higher risk of reacting with non-catalytic nucleophiles (off-target toxicity).

  • Accelerated Hydrolysis: Faster degradation in culture media.

Mechanistic Pathways of Cytotoxicity

Understanding how MNMSF kills cells is critical for distinguishing specific on-target effects (e.g., inhibiting a survival protease) from non-specific chemical toxicity.

CytotoxicityMechanism MNMSF MNMSF (Compound) Hydrolysis Hydrolysis (H2O) MNMSF->Hydrolysis pH > 7.0 Target Target Serine Protease (e.g., Thrombin, Elastase) MNMSF->Target Specific Binding OffTarget Off-Target Nucleophiles (Cys/Lys/Tyr residues) MNMSF->OffTarget Non-specific Reactivity Inert Inert Sulfonic Acid (Low Toxicity) Hydrolysis->Inert Inhibition Irreversible Inhibition Target->Inhibition Stress Proteotoxic Stress (Unfolded Protein Response) OffTarget->Stress Apoptosis Apoptosis (Specific Mechanism) Inhibition->Apoptosis If target is essential Stress->Apoptosis Mild Necrosis Necrosis (Chemical Toxicity) Stress->Necrosis Severe Overload

Figure 1: Dual pathways of MNMSF activity. High concentrations overwhelm cellular stress responses leading to necrosis, while specific inhibition may trigger regulated apoptosis.

Experimental Protocol: Cytotoxicity Profiling

Warning: Due to the hydrolytic instability of MNMSF, standard 24-hour or 48-hour continuous exposure protocols (used for stable drugs) will yield invalid data. The compound will likely degrade within the first 2 hours.

Phase 1: Preparation (Critical)
  • Solvent: Dissolve MNMSF in anhydrous DMSO . Avoid ethanol or water-containing solvents for stock preparation.

  • Storage: Store aliquots at -20°C or -80°C. Do not freeze-thaw more than once. Moisture entry will destroy the sulfonyl fluoride warhead.

  • Working Solution: Dilute into culture media immediately before addition to cells.

Phase 2: The "Pulse-Exposure" Assay

This protocol is designed to capture the toxicity of the active compound, not its breakdown products.

Methodology:

  • Seeding: Seed cells (e.g., HEK293, HeLa, or HepG2) at 5,000–10,000 cells/well in 96-well plates. Allow 24h attachment.

  • Dosing Strategy: Prepare a concentration gradient (e.g., 0, 10, 50, 100, 500, 1000 µM).

    • Control: DMSO vehicle (matched to highest concentration, <0.5% v/v).

    • Positive Control: 10 µM Puromycin or 1 mM PMSF.

  • Exposure:

    • Group A (Pulse): Incubate cells with MNMSF for 2 hours . Then, wash 2x with PBS and replace with fresh, drug-free media.

    • Group B (Continuous - Stability Check): Incubate cells with MNMSF without removal.

  • Incubation: Allow cells to recover for 24–48 hours total.

  • Readout: Use metabolic assays (CCK-8/MTT) or membrane integrity assays (LDH Release).

Why this works: The "Pulse" mimics the window where MNMSF is chemically active. If Group B shows significantly lower toxicity than Group A (unlikely) or identical toxicity, it confirms that the initial "hit" causes the damage. If Group B is more toxic, it suggests the breakdown products might be toxic (rare for sulfonic acids) or the compound is unexpectedly stable.

Phase 3: Data Analysis & Interpretation

Calculate the IC50 (Half-maximal inhibitory concentration) using non-linear regression (Log(inhibitor) vs. response).

  • Low Toxicity Range: IC50 > 500 µM (Suitable for specific inhibition).

  • High Toxicity Range: IC50 < 100 µM (Likely significant off-target effects).

Workflow Visualization

ExperimentalWorkflow Stock Anhydrous DMSO Stock (Freshly Thawed) Dilution Dilute in Media (IMMEDIATE USE) Stock->Dilution < 5 mins Cells Adherent Cells (96-well plate) Dilution->Cells Pulse Pulse Exposure (2 Hours) Cells->Pulse Wash PBS Wash & Media Replacement Pulse->Wash Remove Unstable Drug Incubate Incubate 24-48h (Recovery) Wash->Incubate Assay Readout: CCK-8 / MTT / LDH Incubate->Assay

Figure 2: Pulse-Exposure Protocol. Rapid application and removal prevent hydrolysis artifacts and isolate the acute cytotoxicity of the electrophile.

References

  • Narayanan, A. & Jones, L.H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. Link

    • Establishes the reactivity profile and stability issues of sulfonyl fluorides in biological systems.
  • Powers, J.C., et al. (2002).[1] "Irreversible inhibitors of serine, cysteine, and threonine proteases."[1] Chemical Reviews. Link

    • The definitive review on protease inhibitor mechanisms, comparing PMSF and AEBSF.
  • Brouwer, A.J., et al. (2020). "Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists." ChemMedChem. Link

    • Provides experimental data on the hydrolysis rates of aryl sulfonyl fluorides in cell culture media.
  • Interchim . "AEBSF Product Guide & Toxicity Comparison." Interchim Technical Notes. Link

    • Source for comparative toxicity data between AEBSF (non-toxic) and PMSF (toxic).

Sources

Technical Guide: Kinetic Analysis of Enzyme Inactivation by (4-Methoxy-3-nitrophenyl)methanesulfonyl fluoride

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a technical comparison and procedural manual for the kinetic analysis of the enzyme inhibitor (4-Methoxy-3-nitrophenyl)methanesulfonyl fluoride (referred to herein as MNP-MSF ).

This guide assumes the reader is familiar with basic enzymology but requires specific direction on characterizing irreversible inhibitors using Kitz & Wilson kinetics.

Executive Summary: Beyond Standard PMSF

In the development of serine protease inhibitors, Phenylmethanesulfonyl fluoride (PMSF) has long been the gold standard for irreversible inactivation. However, its utility is limited by rapid hydrolysis in aqueous buffers, lack of spectral handles, and high volatility.

(4-Methoxy-3-nitrophenyl)methanesulfonyl fluoride (MNP-MSF) represents a sophisticated derivative designed to address these limitations. By incorporating a 4-methoxy-3-nitro motif into the benzylic scaffold, this compound offers two distinct advantages for kinetic analysis:

  • Electronic Tuning: The electron-withdrawing nitro group (

    
    ) meta to the sulfonyl moiety modulates the electrophilicity of the sulfur center, potentially altering the inactivation rate (
    
    
    
    ) compared to the unsubstituted PMSF.
  • Spectral Traceability: Unlike PMSF, which is UV-transparent in the visible range, the nitrophenyl core provides a UV-Vis absorbance signature, allowing for precise concentration verification and stoichiometric analysis of the inhibitor-enzyme complex.

This guide details the kinetic framework required to validate MNP-MSF performance against standard alternatives.

Mechanistic Profiling

Mode of Action

MNP-MSF functions as an affinity-labeling irreversible inhibitor targeting the catalytic serine residue (Ser-195 in chymotrypsin numbering) of serine proteases and esterases (e.g., Acetylcholinesterase).

The mechanism proceeds via a nucleophilic attack of the catalytic serine hydroxyl group on the sulfonyl sulfur, displacing the fluoride ion. This results in a stable sulfonylated enzyme adduct that is catalytically inert.

Reaction Pathway Diagram[1]

InactivationMechanism E Enzyme (E-OH) EI_complex Michaelis Complex [E·I] E->EI_complex Binding (K_I) I Inhibitor (I-SO2-F) I->EI_complex Binding (K_I) TS Tetrahedral Transition State EI_complex->TS Nucleophilic Attack E_inact Inactivated Enzyme (E-O-SO2-R) TS->E_inact Sulfonylation (k_inact) HF HF (Leaving Group) TS->HF

Figure 1: Reaction pathway of sulfonyl fluoride inhibition. The inhibitor binds reversibly (


) before undergoing the irreversible sulfonylation step (

).

Comparative Analysis: MNP-MSF vs. Alternatives

The following table contrasts MNP-MSF with the industry standards PMSF and AEBSF.

FeaturePMSF (Standard)AEBSF (Pefabloc SC)MNP-MSF (Target)
Structure Phenyl-CH₂-SO₂FAminoethylbenzenesulfonyl fluoride(4-OMe-3-NO₂-Ph)-CH₂-SO₂F
Solubility Poor in water (requires EtOH/Isopropanol)High (Water soluble)Low (Requires DMSO/DMF)
Stability (pH 7.5) Unstable (

min)
StableModerate (Nitro group may accelerate hydrolysis)
Spectral Handle None (UV transparent >280nm)Weak UVStrong (Nitroaromatic absorbance)
Toxicity High (Neurotoxic)LowHigh (Presumed similar to PMSF)
Primary Use General lysis buffersCell culture (low toxicity)Kinetic studies requiring quantification

Key Insight: Use MNP-MSF when you need to verify the exact concentration of inhibitor in the assay (using


) or when PMSF reactivity is insufficient.

Kinetic Analysis Framework

To rigorously evaluate MNP-MSF, you cannot simply measure IC50, as the inhibition is time-dependent. You must determine the second-order inactivation rate constant (


) using the Kitz & Wilson method [1].
The Kinetic Model


Where:

  • 
    : The dissociation constant of the reversible complex.
    
  • 
    : The maximum rate of inactivation.
    
  • 
    : The observed pseudo-first-order rate constant at a specific 
    
    
    
    .

The relationship is described by:



Experimental Protocol: Determination of and

Objective: Determine the kinetic parameters of enzyme inactivation by MNP-MSF. System: Example using Chymotrypsin or Acetylcholinesterase.

Reagents Preparation
  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl. (Avoid phosphate buffers if using esterases susceptible to phosphate inhibition).

  • Enzyme Stock: Purified enzyme (e.g., 100 nM final concentration).

  • Substrate: Chromogenic substrate specific to the enzyme (e.g., N-Succinyl-Ala-Ala-Pro-Phe-pNA for Chymotrypsin).

  • MNP-MSF Stock: Dissolve in 100% DMSO to 100 mM. Prepare serial dilutions in DMSO. Note: Keep DMSO constant in all assays (<5%).

Workflow Diagram

ProtocolWorkflow Start Start: Prepare Reagents Incubate Incubation Phase: Mix Enzyme + MNP-MSF (Various [I]) Time points: 0, 2, 5, 10, 20 min Start->Incubate Aliquot Sampling: Remove aliquot at time t Incubate->Aliquot At each timepoint Dilute Dilution: Add to Substrate Mix (100x dilution) (Stops inhibition, starts activity assay) Aliquot->Dilute Measure Measurement: Monitor Product Formation (Absorbance) Calculate Residual Activity (v_t / v_0) Dilute->Measure Plot1 Data Analysis 1: Plot ln(Residual Activity) vs Time Slope = -k_obs Measure->Plot1 Plot2 Data Analysis 2: Plot 1/k_obs vs 1/[I] Determine k_inact and K_I Plot1->Plot2

Figure 2: Discontinuous assay workflow for determining time-dependent inactivation kinetics.

Step-by-Step Procedure
  • Incubation (Inactivation Reaction):

    • Prepare 5 tubes with varying concentrations of MNP-MSF (e.g., 0, 10, 50, 100, 200, 500 µM).

    • Initiate the reaction by adding Enzyme to the inhibitor solution.

    • Maintain temperature at 25°C.

  • Sampling:

    • At defined time intervals (

      
       = 0, 2, 5, 10, 15, 30 min), withdraw an aliquot (e.g., 10 µL).
      
  • Residual Activity Measurement:

    • Immediately dilute the aliquot into a cuvette containing a large volume (e.g., 990 µL) of Substrate solution. Crucial: The high dilution effectively stops the inhibition reaction by dropping

      
       below effective levels.
      
    • Measure the initial velocity (

      
      ) of substrate hydrolysis over 60 seconds.
      
  • Data Processing:

    • Calculate the fraction of activity remaining:

      
      .
      
    • Plot

      
       vs. time (
      
      
      
      ) for each inhibitor concentration.
    • The slope of these lines is

      
      .
      
  • Secondary Plot (Kitz-Wilson):

    • Plot

      
       (y-axis) vs. 
      
      
      
      (x-axis).
    • y-intercept =

      
      
      
    • x-intercept =

      
      
      

Interpretation of Results

When comparing MNP-MSF to PMSF, analyze the resulting constants:

  • If

    
     (MNP-MSF) > 
    
    
    
    (PMSF):
    The nitro group has successfully increased the electrophilicity of the sulfonyl fluoride, making it a more potent "warhead."
  • If

    
     (MNP-MSF) < 
    
    
    
    (PMSF):
    The 4-methoxy-3-nitrophenyl ring provides better non-covalent binding affinity to the enzyme's specificity pocket (S1 site) than the simple phenyl ring of PMSF.
  • Linearity check: If the plot of

    
     vs 
    
    
    
    is linear (does not saturate), then
    
    
    is very large (
    
    
    ). In this case, you can only determine the second-order rate constant
    
    
    from the slope of the line.
Self-Validating Check

To ensure the inhibition is covalent (irreversible) and not just tight-binding:

  • Inactivate the enzyme with MNP-MSF.

  • Pass the mixture through a gel filtration column (e.g., Sephadex G-25) to remove free inhibitor.

  • Result: If activity is not recovered, the inhibition is irreversible (covalent).

References

  • Kitz, R., & Wilson, I. B. (1962). Esters of methanesulfonic acid as irreversible inhibitors of acetylcholinesterase. Journal of Biological Chemistry, 237(10), 3245–3249. Link

  • Fahrney, D. E., & Gold, A. M. (1963). Sulfonyl fluorides as inhibitors of esterases. I. Rates of reaction with acetylcholinesterase,

    
    -chymotrypsin, and trypsin. Journal of the American Chemical Society, 85(7), 997–1000. Link
    
  • Powers, J. C., Asgian, J. L., Ekici, O. D., & James, K. E. (2002). Irreversible inhibitors of serine, cysteine, and threonine proteases. Chemical Reviews, 102(12), 4639–4750. Link

  • Lively, M. O., & Powers, J. C. (1978). Specificity and reactivity of human granulocyte elastase and cathepsin G with sulfonyl fluorides, peptidyl sulfonyl fluorides, and peptidyl trifluoromethyl ketones. Biochimica et Biophysica Acta (BBA)-Enzymology, 525(1), 171-179. Link

Safety Operating Guide

Proper Disposal Procedures: (4-Methoxy-3-nitrophenyl)methanesulfonyl fluoride

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Core Directive & Executive Summary

Operational Status: CRITICAL SAFETY PROTOCOL Target Compound: (4-Methoxy-3-nitrophenyl)methanesulfonyl fluoride CAS: 1251924-42-1 (Analogous handling to PMSF/Methanesulfonyl Fluoride)

Executive Directive: Disposal of (4-Methoxy-3-nitrophenyl)methanesulfonyl fluoride requires strict adherence to electrophile deactivation protocols . As a sulfonyl fluoride, this compound is a potent acylating agent and enzyme inhibitor (serine protease/acetylcholinesterase target). Upon contact with moisture or improper waste streams, it can release Hydrogen Fluoride (HF) , posing an immediate respiratory and corrosive threat.[1][2]

The Golden Rule of Disposal: Never dispose of this compound in municipal drains or standard trash. All waste must be segregated as RCRA Hazardous Waste (Toxic/Corrosive). In-lab quenching is permitted only to stabilize reactive residues prior to pickup, not as a method of final release to the environment.

Part 2: Hazard Profiling & Scientific Rationale

To handle this compound safely, one must understand its reactivity profile.[3][4] The presence of the sulfonyl fluoride (-SO₂F) moiety combined with the electron-withdrawing nitro (-NO₂) group creates a highly reactive electrophile.

FeatureChemical ConsequenceOperational Hazard
Sulfonyl Fluoride Group High susceptibility to nucleophilic attack.Irreversible binding to proteins; corrosive to tissue.
Nitro Group (meta) Electron-withdrawing; destabilizes the S-F bond.Increases rate of hydrolysis compared to non-nitrated analogs; higher reactivity.
Hydrolysis Product Generates Sulfonic Acid + HF .Hydrofluoric Acid generation upon contact with water/humidity.[2][5]

Expert Insight: Unlike sulfonyl chlorides, sulfonyl fluorides are generally more stable to hydrolysis at neutral pH but react violently or release HF slowly depending on conditions. The nitro group on the aromatic ring pulls electron density, making the sulfur center more electrophilic and thus more prone to rapid hydrolysis in basic conditions.

Part 3: Decision Matrix & Segregation

Before initiating any procedure, determine the state of the waste using the following logic flow.

Diagram 1: Waste Stream Decision Logic

Waste_Decision_Matrix Start Waste Identification: (4-Methoxy-3-nitrophenyl) methanesulfonyl fluoride State What is the physical state? Start->State Solid Pure Solid / Stock State->Solid Liquid Solution / Reaction Mixture State->Liquid Qty Quantity > 500 mg? Solid->Qty Solvent Is Solvent Compatible with Aqueous Base? Liquid->Solvent Yes Yes Qty->Yes High Risk No No Qty->No Residuals Yes (e.g., MeOH, DMSO) Yes (e.g., MeOH, DMSO) Solvent->Yes (e.g., MeOH, DMSO) Miscible No (e.g., Hexane, DCM) No (e.g., Hexane, DCM) Solvent->No (e.g., Hexane, DCM) Immiscible Direct DO NOT QUENCH Pack as Lab Pack Waste (Class: Toxic/Corrosive) Quench Proceed to Alkaline Hydrolysis (Quenching) Segregate Segregate as Non-Halogenated Solvent Waste (Tag: Reactive Sulfonyl Fluoride) Yes->Direct No->Quench Yes (e.g., MeOH, DMSO)->Quench No (e.g., Hexane, DCM)->Segregate

Caption: Decision logic for determining whether to sequester waste for direct pickup or perform in-lab stabilization (quenching).

Part 4: Chemical Deactivation (Quenching) Protocol

Objective: Convert the reactive sulfonyl fluoride into a stable sulfonate salt and inorganic fluoride. Reaction:



Reagents & Equipment[6]
  • Quenching Buffer: 1.0 M NaOH (preferred) or Sat. Sodium Carbonate (

    
    ).
    
  • Solvent: Methanol or Ethanol (to solubilize the organic residue).

  • PPE: Neoprene gloves (double gloved), chemical splash goggles, lab coat, functional fume hood.

Step-by-Step Methodology
StepActionScientific Rationale
1. Solubilization Dissolve organic residues in a minimal amount of Methanol or DMSO.Hydrolysis requires contact between the lipophilic organic compound and the aqueous base.
2. Preparation Place the solution in a round-bottom flask or beaker with a magnetic stir bar. Cool to 0°C if quantity > 1g.Hydrolysis is exothermic. Cooling prevents thermal runaway or solvent flashing.
3. Base Addition Slowly add 1.0 M NaOH (5-10 equivalents relative to waste).Excess base ensures complete consumption of the electrophile and neutralizes generated HF.
4. Reaction Stir at room temperature for 2-4 hours .Allows time for the biphasic or pseudo-homogeneous reaction to reach completion.
5. Validation Check pH > 10. Optional: Spot on TLC (disappearance of starting material).Self-Validating System: If pH drops, acid is being generated (incomplete reaction). Add more base.
6. Disposal Transfer resulting slurry to a waste container labeled "Basic High-Fluoride Waste".The mixture now contains NaF (toxic) and NaOH (corrosive) but is no longer reactive/volatile.
Diagram 2: Quenching Workflow

Quenching_Protocol Input Reactive Residue (R-SO2F) Solubilize Add Methanol/DMSO (Homogenize) Input->Solubilize Basify Add 1M NaOH (Excess, >pH 12) Solubilize->Basify Stir Stir 4 Hours (Hydrolysis) Basify->Stir Check Validation: pH > 10? Stir->Check Check->Basify No (Add Base) Waste Final Waste: Sulfonate + NaF (Non-Reactive) Check->Waste Yes

Caption: Operational workflow for the chemical deactivation of sulfonyl fluoride residues.

Part 5: Waste Packaging & Emergency Response

Waste Container Labeling

Even after quenching, the waste stream is hazardous.

  • Primary Hazard: Corrosive (High pH).

  • Secondary Hazard: Toxic (Contains Fluoride ions).

  • Incompatible With: Acids (Releases HF gas), Oxidizers.[2]

Label Text Example:

Emergency Spill Procedures

If the pure solid or reactive solution is spilled outside the hood:

  • Evacuate the immediate area.

  • Do NOT use water initially (generates HF).

  • Absorb with a dry, non-combustible material (Vermiculite or specialized acid-neutralizing spill pads).

  • Neutralize the absorbed material with soda ash or lime (Calcium Carbonate) to precipitate fluoride as insoluble

    
    .
    

References

  • LSU Health Sciences Center. Standard Operating Procedure for Phenylmethylsulfonyl Fluoride (PMSF). Available at: [Link]

Sources

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